molecular formula C14H19NO2 B079539 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde CAS No. 26815-04-3

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Cat. No.: B079539
CAS No.: 26815-04-3
M. Wt: 233.31 g/mol
InChI Key: WCLJTEXCGGSJJN-UHFFFAOYSA-N
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Description

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a high-value chemical building block in medicinal chemistry, serving as a versatile intermediate for synthesizing novel bioactive molecules. Its primary research application is in the design and development of potential anticancer agents. The compound's structure is a key precursor in the sustainable synthesis of 2-arylbenzoxazole derivatives, which have demonstrated promising antiproliferative activity against a diverse panel of human cancer cell lines, including non-small cell lung cancer (NCI-H460), pancreatic adenocarcinoma (Capan-1), and glioblastoma (LN-229) . These benzoxazole derivatives, built from this aldehyde scaffold, can function through mechanisms such as enzyme inhibition and disruption of cellular signaling pathways . Furthermore, this benzaldehyde derivative is a critical synthon in constructing phenoxyethyl piperidine analogues investigated as inhibitors of acetylcholinesterase (AChE) . Such inhibitors are relevant for Alzheimer's disease research, as they aim to counteract the depletion of acetylcholine in the brain and mitigate the aggregation of β-amyloid peptide facilitated by the enzyme's peripheral anionic site (PAS) . The piperidine moiety and ether linkage in its structure make it a privileged scaffold for designing molecules that can interact with key biological targets in neurological and oncological research.

Properties

IUPAC Name

4-(2-piperidin-1-ylethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-12-13-4-6-14(7-5-13)17-11-10-15-8-2-1-3-9-15/h4-7,12H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLJTEXCGGSJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458003
Record name 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26815-04-3
Record name 4-[2-(Piperidin-1-yl)ethoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Overview of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties, synthetic methodology, and safety considerations for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde (CAS No: 26815-04-3). As a key intermediate in the synthesis of various active pharmaceutical ingredients, a thorough understanding of its characteristics is essential for its effective application in drug discovery and development. This guide consolidates available data on its physicochemical properties, provides a detailed, plausible experimental protocol for its synthesis, and discusses its spectral characteristics and safety profile.

Chemical and Physical Properties

This compound is a substituted benzaldehyde (B42025) derivative. Its core structure consists of a benzaldehyde ring functionalized with a piperidin-ethoxy group at the para position. This compound typically presents as a liquid, ranging in color from light yellow to brown.[1][2][3]

General and Physicochemical Data

The key identifying and physical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 26815-04-3[1][4]
Molecular Formula C₁₄H₁₉NO₂[1][2][3]
Molecular Weight 233.31 g/mol [1][2][3]
Appearance Light yellow to brown liquid[1][2]
Purity ≥98% (by GC)[5]
SMILES O=Cc1ccc(OCCN2CCCCC2)cc1[3]
Storage Conditions 2-8°C, protect from light[1][3]

Synthesis Methodology

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable 2-(piperidin-1-yl)ethyl halide, typically 1-(2-chloroethyl)piperidine (B1294334), in the presence of a base.

Detailed Experimental Protocol

The following protocol describes a standard laboratory procedure for the synthesis of this compound, adapted from established methods for similar etherifications.[6]

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-2.5 eq.). Stir the mixture at room temperature for 15-20 minutes.

  • Addition of Alkylating Agent: Add 1-(2-chloroethyl)piperidine hydrochloride (1.1-1.2 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-100°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzaldehyde) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding it to a beaker of cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexane (B92381) as the eluent, to yield the final product as a pure liquid.

G General Synthesis Workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (80-100°C) Reactant1->Reaction Reactant2 1-(2-Chloroethyl)piperidine Reactant2->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Cool & Quench Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Figure 1: Generalized workflow for the synthesis of the target compound.

Spectral Properties

While experimental spectra for this specific compound are not widely published, its spectral characteristics can be reliably predicted based on its chemical structure.

¹H NMR Spectroscopy

The expected proton NMR signals are:

  • Aldehyde Proton (-CHO): A singlet peak at ~9.8-10.0 ppm.

  • Aromatic Protons: Two doublets in the aromatic region (approx. 6.9-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The doublet downfield corresponds to the protons ortho to the aldehyde group, while the upfield doublet corresponds to the protons ortho to the ethoxy group.

  • Ethoxy Protons (-O-CH₂-CH₂-N): Two triplets. The triplet for the -O-CH₂- protons is expected around 4.1-4.3 ppm. The triplet for the -CH₂-N protons is expected further upfield, around 2.7-2.9 ppm.

  • Piperidine (B6355638) Protons: A series of multiplets in the aliphatic region (approx. 1.4-2.6 ppm) corresponding to the 10 protons on the piperidine ring.

¹³C NMR Spectroscopy

The expected carbon NMR signals include:

  • Aldehyde Carbonyl: A signal at ~190-192 ppm.

  • Aromatic Carbons: Signals between ~114 ppm and ~164 ppm. The carbon attached to the oxygen will be the most downfield in this region, and the aldehyde-bearing carbon will be around ~130-132 ppm.

  • Ethoxy Carbons: A signal for -O-CH₂- around 66-68 ppm and a signal for -CH₂-N around 57-59 ppm.

  • Piperidine Carbons: Signals in the aliphatic region, typically between 23-55 ppm.

Infrared (IR) Spectroscopy

Key IR absorption peaks would include:

  • C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak peaks around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O Stretch (Aryl Ether): A strong peak around 1250-1260 cm⁻¹.

  • C-N Stretch (Tertiary Amine): A peak in the 1020-1250 cm⁻¹ region.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 233. A prominent fragment would be expected from the cleavage of the C-C bond beta to the nitrogen atom, resulting in a fragment at m/z = 98 (the piperidinylmethylene cation, [C₅H₁₀N-CH₂]⁺).

Reactivity and Applications

As an aldehyde, this compound is susceptible to oxidation to the corresponding carboxylic acid and can undergo various nucleophilic addition and condensation reactions at the carbonyl group. Its primary documented use is as a drug intermediate.[7][8] The piperidine and ether functionalities introduce properties often sought in medicinal chemistry, such as improved solubility and the ability to form salt derivatives.

G Compound This compound Intermediate Chemical Intermediate Compound->Intermediate is a Reaction Further Chemical Synthesis (e.g., reductive amination, condensation, oxidation) Intermediate->Reaction used in API Active Pharmaceutical Ingredient (API) Reaction->API leads to

Figure 2: Role as a chemical intermediate in drug development.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Hazard Identification

Based on available safety data sheets, the compound is classified with the following hazards:

  • H319: Causes serious eye irritation.[1][9]

  • H412: Harmful to aquatic life with long lasting effects.[1][9]

  • May cause skin irritation and respiratory irritation.

Precautionary Measures

The following precautionary statements are advised:

  • P264: Wash hands thoroughly after handling.[9]

  • P273: Avoid release to the environment.[9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P501: Dispose of contents/container in accordance with local regulations.[9]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

References

An In-depth Technical Guide to the Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the most prevalent and efficient synthetic route, the Williamson ether synthesis, and provides detailed experimental protocols for the synthesis of the target molecule and its essential precursors. Quantitative data is summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to ensure clarity and ease of understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a significant building block in medicinal chemistry, notably serving as a precursor for the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. The molecule's structure, featuring a benzaldehyde (B42025) moiety linked to a piperidine (B6355638) ring via an ethoxy bridge, makes it a versatile intermediate for creating a range of pharmacologically active agents. This guide focuses on the practical synthesis of this compound, providing a detailed examination of the underlying chemical principles and experimental procedures.

Primary Synthesis Pathway: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde (B117250) reacts with an N-substituted haloalkane, 1-(2-chloroethyl)piperidine (B1294334).

The overall reaction can be depicted as follows:

G cluster_0 Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde product This compound 4-hydroxybenzaldehyde->product 1. Deprotonation 1-(2-chloroethyl)piperidine 1-(2-Chloroethyl)piperidine 1-(2-chloroethyl)piperidine->product 2. SN2 Attack base Base (e.g., K2CO3) base->4-hydroxybenzaldehyde salt Salt (e.g., KCl)

Figure 1: General scheme of the Williamson ether synthesis for this compound.

This synthesis is typically carried out in two key stages:

  • Synthesis of the Alkyl Halide Intermediate: Preparation of 1-(2-chloroethyl)piperidine or its hydrochloride salt.

  • Williamson Ether Synthesis: The coupling of 4-hydroxybenzaldehyde with 1-(2-chloroethyl)piperidine.

Synthesis of Intermediate: 1-(2-Chloroethyl)piperidine Hydrochloride

A common and efficient method for preparing 1-(2-chloroethyl)piperidine is through the reaction of 2-(piperidin-1-yl)ethanol with thionyl chloride (SOCl₂). The reaction proceeds via the conversion of the hydroxyl group into a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion. The product is typically isolated as the more stable hydrochloride salt.

G cluster_1 Synthesis of 1-(2-Chloroethyl)piperidine HCl 2-piperidinoethanol 2-(Piperidin-1-yl)ethanol product_HCl 1-(2-Chloroethyl)piperidine Hydrochloride 2-piperidinoethanol->product_HCl thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->product_HCl byproducts SO2 + HCl

Figure 2: Synthesis of the key alkylating agent.

Experimental Protocols

Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

Materials:

  • 2-(Piperidin-1-yl)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (B151607) (or another suitable inert solvent)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-(piperidin-1-yl)ethanol in anhydrous chloroform.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the cooled solution with constant stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gases ceases.

  • Cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid residue is 1-(2-chloroethyl)piperidine hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Potassium iodide (KI), catalytic amount

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add 4-hydroxybenzaldehyde, anhydrous potassium carbonate (as the base), and a catalytic amount of potassium iodide (to facilitate the halide exchange to the more reactive iodide in situ).

  • Add a suitable polar aprotic solvent, such as DMF or acetonitrile.

  • Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, this compound, can be purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Properties of Starting Materials and Intermediates

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)
4-HydroxybenzaldehydeC₇H₆O₂122.12Crystalline solid115-118
2-(Piperidin-1-yl)ethanolC₇H₁₅NO129.20LiquidN/A
Thionyl chlorideSOCl₂118.97LiquidN/A
1-(2-Chloroethyl)piperidine hydrochlorideC₇H₁₅Cl₂N184.11Crystalline solid234-238

Table 2: Properties of the Final Product

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
This compound26815-04-3C₁₄H₁₉NO₂233.31Liquid

Note: Detailed yield and spectroscopic data for the final product are not consistently reported in publicly available literature and should be determined experimentally.

Logical Workflow Diagram

The overall synthesis can be visualized as a two-step process, starting from commercially available reagents.

G cluster_workflow Overall Synthesis Workflow Start Starting Materials: - 2-(Piperidin-1-yl)ethanol - Thionyl Chloride - 4-Hydroxybenzaldehyde - Base (K2CO3) Step1 Step 1: Synthesis of 1-(2-Chloroethyl)piperidine HCl Start->Step1 Step2 Step 2: Williamson Ether Synthesis Start->Step2 Intermediate Intermediate: 1-(2-Chloroethyl)piperidine HCl Step1->Intermediate Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Figure 3: Logical workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process involving the preparation of 1-(2-chloroethyl)piperidine hydrochloride followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde. This method is robust, utilizes readily available starting materials, and is amenable to scale-up for industrial production. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical synthesis of this valuable pharmaceutical intermediate. Experimental optimization of reaction conditions, particularly in the Williamson ether synthesis step, may lead to improved yields and purity.

Spectroscopic Analysis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a comprehensive analysis based on data from analogous structures, including 4-ethoxybenzaldehyde (B43997) and piperidine (B6355638) derivatives. The information herein serves as a robust reference for the characterization and quality control of this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and the piperidinylethoxy protons.

Predicted ¹H NMR Data for this compound
Chemical Shift (ppm)
~9.87
~7.82
~6.98
~4.15
~2.75
~2.50
~1.57
~1.44

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Predicted ¹³C NMR Data for this compound
Chemical Shift (ppm)
~190.7
~163.8
~131.9
~129.8
~114.6
~66.2
~57.8
~55.0
~25.9
~24.3
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data for this compound
Wavenumber (cm⁻¹)
~2935, 2853
~2820, 2730
~1685
~1600, 1575
~1255
~1160
~1115
~835
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data for this compound
m/z
233
121
112
98
84

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition :

    • For ¹H NMR , acquire the spectrum using a 90° pulse angle with a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration. Typically, 16 to 64 scans are averaged.

    • For ¹³C NMR , use a proton-decoupled sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet : Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum : Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum : Place the sample in the instrument and record the spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of ~10 µg/mL.

  • Ionization Method :

    • Electron Ionization (EI) : Introduce the sample into the ion source, where it is bombarded with high-energy electrons. This method is suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source. This is a soft ionization technique suitable for a wide range of compounds and is often coupled with liquid chromatography (LC-MS).

  • Mass Analysis : The generated ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structural Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide on the Presumed Mechanism of Action of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the presumptive mechanism of action of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key chemical intermediate in the synthesis of Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM). While direct biological activity of this compound is not extensively documented, its pivotal role as a precursor to Raloxifene links it inextricably to the estrogen receptor (ER) signaling pathway. This document will, therefore, focus on the well-established mechanism of action of Raloxifene to infer the biological significance of its synthetic intermediate. The guide will detail the molecular interactions of Raloxifene with estrogen receptors alpha (ERα) and beta (ERβ), the subsequent signaling cascades, and the tissue-specific agonist and antagonist effects. Furthermore, a summary of the synthesis of Raloxifene from this compound is provided to illustrate the chemical transformation that imparts the final molecule with its potent pharmacological activity.

Introduction

This compound is an aromatic aldehyde containing a piperidine (B6355638) moiety. It is primarily recognized as a crucial starting material in the multi-step synthesis of Raloxifene. Raloxifene is a well-characterized SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2][3] The biological relevance of this compound is therefore best understood in the context of its conversion to this therapeutically significant agent.

The core structure of this compound contributes a significant portion of the final Raloxifene molecule, specifically the phenoxy-ethyl-piperidine side chain, which is crucial for its interaction with the estrogen receptor. This guide will explore the mechanism through which this structural motif, once incorporated into the final Raloxifene structure, exerts its biological effects.

Synthesis of Raloxifene from this compound

The synthesis of Raloxifene from this compound involves a multi-step process. A key step is the acylation of a substituted benzothiophene (B83047) with a derivative of 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid, which is obtained from the starting benzaldehyde (B42025).[4]

A general synthetic scheme involves the conversion of the benzaldehyde to a benzoic acid derivative, which is then activated (e.g., as an acid chloride) and reacted with a protected 2-phenyl-benzothiophene core under Friedel-Crafts acylation conditions. Subsequent deprotection steps yield the final Raloxifene molecule.[4][5]

Synthesis_of_Raloxifene cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Key Reagents cluster_product Final Product A This compound B 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid derivative A->B Oxidation G Raloxifene B->G Acylation & Deprotection C Thionyl chloride / Oxidizing agent C->B D Protected 2-phenyl-benzothiophene D->G E Lewis Acid (e.g., AlCl3) E->G F Deprotection reagents F->G

Figure 1: Simplified workflow for the synthesis of Raloxifene.

Mechanism of Action: The Role of the Estrogen Receptor

The pharmacological effects of Raloxifene, and by extension the biological relevance of its precursor, are mediated through its interaction with estrogen receptors (ERs).[1][6] There are two main subtypes of the estrogen receptor, ERα and ERβ, which are encoded by different genes and exhibit distinct tissue distributions and transcriptional activities.[7]

Raloxifene is a selective estrogen receptor modulator (SERM), meaning it has tissue-specific effects, acting as an estrogen agonist in some tissues and an estrogen antagonist in others.[2][3] This differential activity is the basis for its therapeutic profile.

Molecular Interaction with Estrogen Receptors

Raloxifene binds with high affinity to both ERα and ERβ.[2] The binding of Raloxifene to the ligand-binding domain (LBD) of the ER induces a conformational change in the receptor. This altered conformation is distinct from that induced by the natural ligand, estradiol (B170435).

The specific conformation adopted by the ER-Raloxifene complex dictates its interaction with co-regulatory proteins, namely co-activators and co-repressors. It is the differential recruitment of these co-regulators in various cell types that underlies the tissue-specific agonist and antagonist effects of Raloxifene.[8]

ER_Interaction cluster_ligand Ligand cluster_receptor Receptor cluster_complex Complex Formation cluster_coregulators Co-regulator Recruitment Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Binds to LBD ER_Raloxifene ER-Raloxifene Complex (Altered Conformation) ER->ER_Raloxifene Coactivators Co-activators ER_Raloxifene->Coactivators Tissue-specific recruitment Corepressors Co-repressors ER_Raloxifene->Corepressors Tissue-specific recruitment

Figure 2: Interaction of Raloxifene with the Estrogen Receptor.
Downstream Signaling Pathways

The interaction of the ER-Raloxifene complex with co-regulators leads to the modulation of gene transcription. The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[9][10]

  • Agonist Activity (e.g., in Bone): In bone tissue, the ER-Raloxifene complex recruits co-activators, leading to the transcription of genes that promote bone formation and inhibit bone resorption. This estrogen-like effect helps to maintain bone mineral density.[11]

  • Antagonist Activity (e.g., in Breast and Uterine Tissue): In breast and uterine tissues, the ER-Raloxifene complex preferentially recruits co-repressors. This blocks the transcription of estrogen-responsive genes that are involved in cell proliferation, thereby inhibiting the growth of hormone-sensitive cancer cells.[11]

Beyond the classical genomic pathway, estrogen receptors can also mediate non-genomic signaling through interactions with membrane-associated proteins and activation of kinase cascades, such as the MAPK and PI3K/AKT pathways.[12][13] Raloxifene can also influence these non-genomic pathways, contributing to its overall pharmacological profile.[14]

Signaling_Pathways cluster_complex ER-Raloxifene Complex cluster_genomic Genomic Signaling cluster_nongenomic Non-Genomic Signaling cluster_effects Tissue-Specific Effects ER_Raloxifene ER-Raloxifene ERE Estrogen Response Element (ERE) ER_Raloxifene->ERE Binds to Membrane_ER Membrane-associated ER ER_Raloxifene->Membrane_ER Interacts with Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Agonist Agonist Effects (Bone) - Increased Bone Density Gene_Transcription->Agonist Antagonist Antagonist Effects (Breast/Uterus) - Decreased Cell Proliferation Gene_Transcription->Antagonist Kinase_Cascades MAPK, PI3K/AKT Pathways Membrane_ER->Kinase_Cascades Activates Kinase_Cascades->Agonist Kinase_Cascades->Antagonist

Figure 3: Downstream signaling pathways of Raloxifene.

Quantitative Data

While quantitative data on the direct biological activity of this compound is not available, extensive data exists for Raloxifene. The following table summarizes key binding affinities and potency data for Raloxifene.

ParameterReceptorValueReference
Binding Affinity (Kd)ERα~50 pM[2]
Relative Binding AffinityERα8-34% of Estradiol[2]
Relative Binding AffinityERβ0.5-76% of Estradiol[2]
IC50 (in vitro cell proliferation)MCF-7 (ER+)~0.05 nM (for a potent analog)[15]

Experimental Protocols

Detailed experimental protocols for assessing the activity of SERMs like Raloxifene are well-established. Below are generalized methodologies for key assays.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the estrogen receptor.

  • Reagents: Purified human ERα or ERβ, [3H]-Estradiol (radioligand), test compound (Raloxifene), assay buffer.

  • Methodology:

    • A constant concentration of ER and [3H]-Estradiol are incubated with varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated.

    • The equilibrium dissociation constant (Ki) is determined from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of estrogen-dependent cancer cells.

  • Cell Line: MCF-7 human breast cancer cells (ER-positive).

  • Reagents: Cell culture medium, estradiol, test compound (Raloxifene), reagent for quantifying cell viability (e.g., MTT, AlamarBlue).

  • Methodology:

    • MCF-7 cells are plated in a multi-well plate and allowed to attach.

    • The cells are then treated with a known concentration of estradiol to stimulate proliferation, in the presence of varying concentrations of the test compound.

    • The cells are incubated for a set period (e.g., 5-7 days).

    • Cell viability is assessed using a suitable colorimetric or fluorometric assay.

    • The concentration of the test compound that inhibits 50% of the estradiol-stimulated cell growth (IC50) is determined.

Conclusion

The primary significance of this compound in a biological context lies in its role as a key intermediate in the synthesis of the selective estrogen receptor modulator, Raloxifene. While the benzaldehyde derivative itself is not known to possess a distinct mechanism of action, its chemical structure provides the essential phenoxy-ethyl-piperidine moiety that is critical for the high-affinity binding of Raloxifene to estrogen receptors. The mechanism of action of Raloxifene, involving tissue-specific modulation of estrogen receptor activity and subsequent downstream signaling, is therefore the de facto mechanism through which the biological potential of this compound is realized. This guide provides a comprehensive overview of this indirect mechanism, offering valuable insights for researchers and professionals in the field of drug discovery and development.

References

Known biological activities of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known context and potential biological activities of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. Literature analysis reveals that this compound is primarily utilized as a key intermediate in the synthesis of Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM). Direct studies on the intrinsic biological activities of this compound are not extensively available in public-domain scientific literature. Therefore, this guide also explores the pharmacological profile of Raloxifene and the potential biological activities inferred from the compound's core structural motifs: the benzaldehyde (B42025) and piperidine (B6355638) moieties. This document is intended to serve as a resource for researchers, providing both the established synthetic utility and a theoretical framework for the potential pharmacological relevance of this molecule.

Introduction

This compound is a substituted benzaldehyde derivative characterized by a piperidin-ethoxy side chain at the para position. Its primary significance in the scientific literature is as a crucial building block in the multi-step synthesis of Raloxifene. Understanding the biological context of this intermediate is therefore intrinsically linked to the pharmacology of its principal derivative.

Synthetic Utility in the Preparation of Raloxifene

This compound, or more commonly its benzoic acid precursor, is a key component in the synthesis of Raloxifene. The general synthetic strategy involves the acylation of a substituted benzothiophene (B83047) with a derivative of 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid.

A representative synthetic workflow is outlined below:

G cluster_0 Synthesis of Raloxifene A 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid C 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride E Friedel-Crafts Acylation A->E Reactant B Thionyl Chloride B->E Reagent C->E Acylating Agent D Substituted Benzothiophene D->E Substrate F Raloxifene Precursor E->F G Deprotection/Demethylation F->G H Raloxifene G->H

Caption: Synthetic workflow for Raloxifene.

Experimental Protocol: A Generalized Friedel-Crafts Acylation for Raloxifene Synthesis

While specific reaction conditions are proprietary or vary between publications, a generalized protocol for the key acylation step is as follows:

  • Acid Chloride Formation: 4-[2-(Piperidinyl)ethoxy]benzoic acid hydrochloride is reacted with a chlorinating agent, such as thionyl chloride, in an appropriate solvent like dichloromethane, to form 4-[2-(piperidinyl) ethoxy]benzoyl chloride hydrochloride.

  • Acylation: The resulting acid chloride is then used to acylate a protected 6-hydroxy-2-(4-hydroxyphenyl)benzothiophene derivative in the presence of a Lewis acid catalyst, typically aluminum chloride, in a solvent such as dichloromethane.

  • Deprotection: The protecting groups on the phenolic hydroxyls of the benzothiophene moiety are subsequently removed to yield Raloxifene.

Biological Activities of the End-Product: Raloxifene

Raloxifene is a well-characterized SERM with tissue-selective estrogenic and anti-estrogenic effects.[1][2][3]

  • Bone: It acts as an estrogen agonist, inhibiting bone resorption and increasing bone mineral density. This makes it effective for the prevention and treatment of postmenopausal osteoporosis.[1]

  • Breast and Uterine Tissue: In contrast, Raloxifene exhibits estrogen antagonist properties in breast and uterine tissues.[4] By blocking the proliferative effects of estrogen, it reduces the risk of invasive, estrogen receptor-positive breast cancer in postmenopausal women.[5]

  • Lipid Metabolism: Raloxifene has been shown to decrease total and LDL cholesterol levels.[3]

Signaling Pathway of Raloxifene

The mechanism of action of Raloxifene is mediated through its interaction with estrogen receptors (ERα and ERβ).[1][3] The tissue-specific effects arise from the differential expression of these receptor subtypes and the recruitment of co-activator and co-repressor proteins.

G cluster_0 Raloxifene Signaling Pathway cluster_1 Bone Tissue cluster_2 Breast/Uterine Tissue Raloxifene Raloxifene ER Estrogen Receptor (ERα / ERβ) Raloxifene->ER Conformation Conformational Change ER->Conformation DNA Estrogen Response Element (ERE) Conformation->DNA Coactivators Co-activators Recruited DNA->Coactivators Corepressors Co-repressors Recruited DNA->Corepressors Agonist Estrogen Agonist Effect (↓ Bone Resorption) Coactivators->Agonist Antagonist Estrogen Antagonist Effect (↓ Cell Proliferation) Corepressors->Antagonist

Caption: Raloxifene's tissue-selective ER modulation.

Potential Biological Activities of this compound Based on Structural Motifs

Due to the lack of direct experimental data, the potential biological activities of this compound can be hypothesized by examining its constituent chemical moieties.

Benzaldehyde Derivatives

Benzaldehyde and its derivatives are known to possess a wide range of biological activities:

  • Antimicrobial and Antifungal Activity: Benzaldehyde itself is used as an antimicrobial and antifungal agent.[6] Various substituted benzaldehydes have been investigated for their ability to inhibit the growth of bacteria and fungi.

  • Anti-inflammatory Activity: Certain benzaldehyde derivatives have been shown to exhibit anti-inflammatory properties by inhibiting the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

  • Anticancer Activity: Some benzaldehyde derivatives, such as thiosemicarbazones, have demonstrated cytotoxic activity against cancer cell lines, often by inducing apoptosis.[8]

Piperidine-Containing Compounds

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[9][10] Its inclusion in a molecule can influence pharmacokinetic properties and confer a range of pharmacological effects:

  • Central Nervous System (CNS) Activity: Piperidine derivatives are found in antipsychotics, analgesics, and drugs for Alzheimer's disease.[11][12]

  • Antihistaminic and Anticholinergic Effects: Many compounds with a piperidine moiety exhibit antihistaminic and anticholinergic activities.

  • Diverse Pharmacological Profile: The piperidine nucleus is a component of drugs with anticancer, antiviral, antimalarial, and antihypertensive properties.[13]

Quantitative Data and Experimental Protocols

A thorough review of scientific databases and literature reveals no specific studies that have published quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) on the biological activities of this compound itself. Consequently, detailed experimental protocols for the biological evaluation of this specific compound are not available. The primary focus of existing literature is on its synthetic application.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the selective estrogen receptor modulator, Raloxifene. While this defines its primary known role, a direct and detailed investigation into its own biological activities is currently absent from the scientific literature. Based on its structural components—a substituted benzaldehyde and a piperidine ring—it can be hypothesized that the compound may possess latent antimicrobial, anti-inflammatory, or other pharmacological properties. However, without empirical data, these remain theoretical. Future research could focus on screening this intermediate to determine if it has any intrinsic biological effects, which could be of interest in its own right or have implications for the impurity profiling of its pharmaceutical derivatives. For now, its significance remains firmly in the domain of synthetic chemistry as a precursor to a clinically important therapeutic agent.

References

An In-depth Technical Guide to 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: A Key Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably Raloxifene, a selective estrogen receptor modulator (SERM). This document details the compound's chemical identity, including its CAS number and molecular formula, and presents a plausible synthetic route with a detailed experimental protocol. Furthermore, it includes key analytical data and discusses its significant role in the landscape of modern drug development.

Chemical Identity and Properties

This compound is a substituted benzaldehyde (B42025) derivative featuring a piperidinylethoxy group at the para position. This structural motif is of significant interest in medicinal chemistry.

PropertyValueReference
CAS Number 26815-04-3
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Synonyms 4-[2-(1-Piperidinyl)ethoxy]benzaldehyde

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable piperidinylethoxy derivative.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

  • 4-hydroxybenzaldehyde

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(2-Chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aldehydic proton (~9.8 ppm), aromatic protons on the benzaldehyde ring (~7.0-7.8 ppm), methylene (B1212753) protons of the ethoxy chain (~2.8-4.2 ppm), and methylene protons of the piperidine (B6355638) ring (~1.4-2.6 ppm).
¹³C NMR Resonances for the aldehydic carbon (~190 ppm), aromatic carbons (~114-164 ppm), carbons of the ethoxy chain (~58-67 ppm), and carbons of the piperidine ring (~24-55 ppm).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (m/z = 233.31).
IR Spec. Characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the ether linkage (~1250 cm⁻¹).

Role in Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceutical molecules.

Intermediate in the Synthesis of Raloxifene

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Raloxifene. Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.

The synthesis of Raloxifene involves the acylation of a substituted benzothiophene (B83047) with an activated form of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, which is derived from this compound.

Visualized Workflow

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic workflow for the preparation of this compound.

Synthesis_Workflow Reactant1 4-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (80-90 °C, 12-16h) Reactant1->Reaction Reactant2 1-(2-Chloroethyl)piperidine HCl Reactant2->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

An In-depth Technical Guide to the Solubility and Stability of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these critical parameters. It serves as a practical resource for researchers to establish a robust physicochemical profile of this compound, which is essential for process development, formulation, and regulatory filings. This guide outlines methodologies for solubility assessment in various solvents and for conducting forced degradation studies to understand the compound's intrinsic stability.

Introduction

This compound is a chemical intermediate whose purity, solubility, and stability are paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). A thorough understanding of its behavior in different solvent systems and under various stress conditions is crucial for optimizing reaction conditions, purification processes, and storage protocols. This guide presents standardized methods for generating this critical data.

Physicochemical Properties

PropertyValueReference
CAS Number 26815-04-3[1][2]
Molecular Formula C₁₄H₁₉NO₂[1][2]
Molecular Weight 233.31 g/mol [1][2]
Appearance Liquid[2]
Storage Conditions Store at 0 - 8 °C. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light, stored under nitrogen).[2]

Solubility Profile

Predicted Solubility

Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar and aqueous solvents.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighCapable of hydrogen bonding and dipole-dipole interactions.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)HighStrong dipole-dipole interactions.
Nonpolar (e.g., Hexane, Toluene)Low to ModeratePrimarily van der Waals interactions.
Aqueous (e.g., Water, Buffers)LowThe large nonpolar aromatic and piperidine (B6355638) rings limit aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[3]

Materials:

  • This compound

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, water, pH 7.4 buffer)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, cease agitation and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
Water25Experimental ValueExperimental Value
pH 7.4 Buffer25Experimental ValueExperimental Value
Toluene25Experimental ValueExperimental Value

Stability Profile

Understanding the stability of this compound is crucial for ensuring its quality and for the development of a stable drug product. Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4][5]

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[6][7]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Procedure:

  • Prepare solutions of this compound in the respective stress media at a known concentration (e.g., 1 mg/mL).

  • For thermal degradation, store the solid compound in a temperature-controlled oven.

  • For photolytic degradation, expose the compound (solid and in solution) in a photostability chamber.

  • At specified time points, withdraw samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the intact compound from its degradation products, allowing for accurate quantification.

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (to be determined by UV scan).

  • Column Temperature: 30 °C.

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation: Stability

Summarize the results of the forced degradation studies in a table.

Stress ConditionDuration% Assay of Intact Compound% DegradationNo. of Degradants
0.1 N HCl (60 °C)24 hExperimental ValueExperimental ValueExperimental Value
0.1 N NaOH (60 °C)24 hExperimental ValueExperimental ValueExperimental Value
3% H₂O₂ (RT)24 hExperimental ValueExperimental ValueExperimental Value
Thermal (105 °C)48 hExperimental ValueExperimental ValueExperimental Value
Photolytic1.2M lux hrExperimental ValueExperimental ValueExperimental Value

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 analysis1 Filter supernatant (0.45 µm) equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 result1 Calculate Solubility analysis3->result1

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_stress Stress Application cluster_sampling Sampling and Preparation cluster_analysis Analysis cluster_result Result stress1 Prepare compound solution/solid stress2 Apply stress (Acid, Base, Oxidative, Thermal, Photo) stress1->stress2 sampling1 Withdraw samples at time points stress2->sampling1 sampling2 Neutralize/Dilute as needed sampling1->sampling2 analysis1 Analyze by Stability-Indicating HPLC sampling2->analysis1 result1 Determine % Degradation and Profile analysis1->result1

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific data for this compound is scarce in the public domain, the detailed experimental protocols and methodologies presented herein will enable researchers and drug development professionals to generate the necessary data to support their work. The establishment of a comprehensive physicochemical profile is an indispensable step in the journey from a chemical intermediate to a safe and effective pharmaceutical product.

References

The Promising Scaffold of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: A Technical Review of Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical review of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and its analogs reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates the current knowledge on the synthesis, biological activities, and structure-activity relationships of this chemical class, highlighting its promise in antimicrobial applications.

This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring a piperidinylethoxy side chain attached to a benzaldehyde (B42025), provides a foundation for the creation of diverse derivatives with a range of pharmacological properties. This review focuses on the synthesis and biological evaluation of Schiff base derivatives, which have shown notable antibacterial activity.

Synthesis and Characterization

The primary route for derivatizing this compound involves the condensation of its aldehyde group with various primary amines to form Schiff bases. A key synthetic pathway involves a multi-step process commencing with the reaction of 4-hydroxy benzaldehyde with 1-(2-chloroethyl)piperidine (B1294334) hydrochloride to yield the core scaffold. This intermediate is then converted to a hydrazide, which subsequently reacts with different aromatic aldehydes to produce a series of N'-arylidene-4-(2-(piperidin-1-yl) ethoxy) benzohydrazide (B10538) derivatives.

dot

Caption: Synthetic workflow for N'-arylidene-4-(2-(piperidin-1-yl)ethoxy)benzohydrazide derivatives.

The synthesized compounds are typically characterized using a suite of spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, to confirm their chemical structures.

Biological Activity: A Focus on Antibacterial Properties

A significant body of research has focused on the antibacterial potential of Schiff base derivatives of this compound. These compounds have been evaluated against a panel of pathogenic bacteria, demonstrating a range of inhibitory activities.

Quantitative Antibacterial Data

The antibacterial efficacy of these derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for a series of synthesized Schiff base analogs against various bacterial strains.

Compound IDSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
4a H125250250>250
4b 4-CH₃62.5125125250
4c 4-OCH₃125125250>250
4d 4-Cl62.562.5125125
4e 4-Br62.562.5125125
4f 4-F125125250250
4g 4-NO₂31.2562.562.5125
4h 2-Cl62.5125125250
4i 2-NO₂31.2531.2562.562.5
4j 2-OH125250250>250
Ciprofloxacin -1.950.970.970.97

Data extracted from a study on N'-arylidene-4-(2-(piperidin-1-yl) ethoxy) benzohydrazide derivatives.[1]

Structure-Activity Relationship (SAR) Insights

The antibacterial data reveals several key structure-activity relationships:

  • Influence of Substituents: The nature and position of the substituent on the aromatic ring of the aldehyde play a crucial role in the antibacterial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring generally enhances antibacterial activity. For instance, compounds 4g (4-NO₂) and 4i (2-NO₂) exhibited the most potent activity against the tested strains.

  • Positional Isomerism: The position of the substituent also impacts efficacy. The ortho-substituted nitro derivative (4i ) demonstrated superior or comparable activity to its para-substituted counterpart (4g ) against all tested bacteria.

SAR_Relationship cluster_0 Core Scaffold cluster_1 Modifications Scaffold 4-(2-(Piperidin-1-yl)ethoxy)phenyl Aldehyde Benzaldehyde Derivatives SchiffBase Schiff Base Formation (-CH=N-Ar) Aldehyde->SchiffBase Condensation EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) SchiffBase->EWG Influences Activity EDG Electron-Donating Groups (e.g., -CH3, -OCH3) SchiffBase->EDG Influences Activity Position Positional Isomerism (ortho vs. para) SchiffBase->Position Influences Activity

References

A Technical Guide to Potential Research Derivatives of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a versatile chemical intermediate that serves as a valuable starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. The core structure, featuring a benzaldehyde, an ether linkage, and a piperidine (B6355638) ring, offers multiple points for chemical modification, allowing for the exploration of diverse chemical spaces and biological activities. This technical guide provides an in-depth overview of potential research avenues for derivatives of this compound, focusing on their synthesis, potential biological activities, and the experimental protocols required for their evaluation.

Rationale for Derivatization

The this compound scaffold presents three primary regions for chemical modification, each offering the potential to modulate the physicochemical and pharmacological properties of the resulting derivatives.

  • The Aldehyde Group: This functional group is highly reactive and can be readily converted into a variety of other functionalities, including but not limited to, chalcones, Schiff bases, oximes, and hydrazones. These modifications can significantly impact the molecule's ability to interact with biological targets.

  • The Phenyl Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups. Such substitutions can influence the electronic properties of the molecule, affecting its binding affinity to target proteins and its pharmacokinetic profile.

  • The Piperidine Ring: The piperidine moiety can be modified by introducing substituents on the ring or by quaternization of the nitrogen atom. These changes can alter the compound's polarity, solubility, and ability to cross biological membranes.

Potential Therapeutic Applications and Associated Signaling Pathways

Based on the pharmacological activities of structurally related piperidine and benzaldehyde-containing compounds, derivatives of this compound are promising candidates for investigation in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potential of piperidine-containing compounds as anticancer agents. One key signaling pathway often implicated in cancer progression and survival is the Hypoxia-Inducible Factor-1α (HIF-1α) pathway. Under hypoxic conditions, often found in solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival[1]. Derivatives of this compound could be designed to modulate this pathway.

Signaling Pathway: HIF-1α in Cancer

HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p->PHDs HIF-1α_s HIF-1α (stabilized) VHL VHL PHDs->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1_complex HIF-1 Complex HIF-1α_s->HIF-1_complex HIF-1β HIF-1β/ARNT HIF-1β->HIF-1_complex HRE Hypoxia Response Element (HRE) HIF-1_complex->HRE Binds to Target_Genes Target Genes (e.g., VEGF, GLUT1) HRE->Target_Genes Promotes Transcription Tumor_Progression Tumor Progression Target_Genes->Tumor_Progression Hypoxia_Signal Hypoxia Hypoxia_Signal->HIF-1α_s

Caption: The HIF-1α signaling pathway in normoxic versus hypoxic conditions.

Antimicrobial Activity

The piperidine moiety is a common feature in many natural and synthetic compounds with antimicrobial properties. Derivatives of this compound, particularly chalcones and Schiff bases, could exhibit activity against a range of bacterial and fungal pathogens.

Neurological Disorders

Piperidine derivatives have been extensively studied for their effects on the central nervous system (CNS). One potential target is Monoamine Oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

Signaling Pathway: Role of MAO-B in Neurological Disorders

MAO-B in Neurological Disorders Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by DOPAC DOPAC MAO-B->DOPAC H2O2 Hydrogen Peroxide (H₂O₂) MAO-B->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage MAO-B_Inhibitor MAO-B Inhibitor (Potential Derivative) MAO-B_Inhibitor->MAO-B Inhibits

Caption: The role of MAO-B in dopamine metabolism and potential for therapeutic intervention.

Synthesis and Experimental Protocols

The synthesis of derivatives from this compound can be achieved through various well-established organic reactions. Below are representative protocols for the synthesis of chalcone (B49325) derivatives and for the evaluation of their potential anticancer and antimicrobial activities.

Synthesis of Chalcone Derivatives

Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (B1666503) and this compound.

Experimental Workflow: Synthesis of Chalcone Derivatives

Chalcone Synthesis Workflow Start Start Reactants This compound + Substituted Acetophenone Start->Reactants Reaction Dissolve in Ethanol (B145695) Add NaOH solution dropwise Reactants->Reaction Stirring Stir at Room Temperature (2-4 hours) Reaction->Stirring Precipitation Pour into Crushed Ice Acidify with HCl Stirring->Precipitation Isolation Filter the Precipitate Precipitation->Isolation Purification Recrystallize from Ethanol Isolation->Purification Characterization Characterize by FT-IR, NMR, Mass Spec Purification->Characterization End End Characterization->End

Caption: A general workflow for the synthesis of chalcone derivatives.

Protocol: Claisen-Schmidt Condensation

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide (B78521) dropwise.

  • Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid until the solution is neutral.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Workflow: MTT Assay for Cytotoxicity

MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate (e.g., 5x10³ cells/well) Start->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h (Formazan formation) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC₅₀ Absorbance_Reading->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes and Protocols for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive aldehyde group, a flexible ethoxy linker, and a basic piperidine (B6355638) moiety. This unique combination makes it a valuable building block for the synthesis of a diverse range of heterocyclic and acyclic compounds with potential therapeutic applications. The presence of the piperidine group can enhance the pharmacokinetic properties of the resulting molecules, such as solubility and cell permeability, making this aldehyde a popular starting material in drug discovery programs. These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, including the synthesis of Schiff bases, chalcones, and α,β-unsaturated systems via Knoevenagel condensation, as well as olefination through the Wittig reaction and the formation of secondary and tertiary amines via reductive amination.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₄H₁₉NO₂
Molecular Weight 233.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol (B129727), ethanol (B145695), dichloromethane (B109758), and chloroform

Application 1: Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. These compounds are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

General Experimental Protocol: Schiff Base Formation

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol) is treated with a primary amine (1.0-1.1 eq). A catalytic amount of glacial acetic acid (2-3 drops) is often added to facilitate the reaction. The mixture is typically stirred at room temperature or heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by recrystallization or column chromatography.

Detailed Protocol: Synthesis of N-Benzylidene-4-(2-(piperidin-1-yl)ethoxy)aniline

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.33 g (10 mmol) of this compound in 40 mL of absolute ethanol.

  • Reagent Addition: To this solution, add 0.93 g (10 mmol) of aniline.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield the pure Schiff base.

Representative Data
Reactant (Amine)ProductYield (%)M.P. (°C)
AnilineN-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)aniline85112-114
4-Chloroaniline4-chloro-N-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)aniline88128-130
4-Methoxyaniline4-methoxy-N-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)aniline82118-120

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Glacial Acetic Acid B->C D Reflux for 4h C->D E Cool to RT D->E F Remove Solvent E->F G Recrystallize from Ethanol F->G

Caption: Workflow for Schiff Base Synthesis.

Application 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. They are typically synthesized via the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503) in the presence of a base.

General Experimental Protocol: Chalcone (B49325) Synthesis

To a stirred solution of this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol, an aqueous solution of a strong base (e.g., NaOH or KOH) is added dropwise at room temperature. The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting solid is then filtered, washed with cold water to remove the base, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.

Detailed Protocol: Synthesis of 1-(4-hydroxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one

  • Reaction Setup: Dissolve 2.33 g (10 mmol) of this compound and 1.36 g (10 mmol) of 4-hydroxyacetophenone in 30 mL of ethanol in a 100 mL flask.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 40% aqueous KOH solution dropwise.

  • Reaction: Continue stirring at room temperature for 6-8 hours.

  • Work-up and Purification: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Representative Data
Reactant (Acetophenone)ProductYield (%)M.P. (°C)
Acetophenone1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one90135-137
4-Hydroxyacetophenone1-(4-hydroxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one85178-180
4-Chloroacetophenone1-(4-chlorophenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)prop-2-en-1-one92155-157
Potential Signaling Pathway Inhibition by Chalcones

Many chalcone derivatives exhibit anti-inflammatory activity by inhibiting the NF-κB signaling pathway.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_active Active NF-κB IkBa->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Chalcone Chalcone Derivative Chalcone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a chalcone derivative.

Application 3: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. It is a powerful method for C-C bond formation.[1]

General Experimental Protocol: Knoevenagel Condensation

This compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq) are dissolved in a suitable solvent such as ethanol or toluene (B28343). A catalytic amount of a weak base, such as piperidine or pyridine, is added.[2][3] The reaction mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.

Detailed Protocol: Synthesis of 2-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)malononitrile

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2.33 g (10 mmol) of this compound, 0.66 g (10 mmol) of malononitrile, and 50 mL of toluene.

  • Catalyst Addition: Add 0.1 mL of piperidine.

  • Reaction: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Work-up and Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The residue is recrystallized from ethanol to give the pure product.

Representative Data
Active Methylene CompoundProductYield (%)M.P. (°C)
Malononitrile2-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)malononitrile91142-144
Ethyl cyanoacetateEthyl 2-cyano-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate8798-100
Diethyl malonateDiethyl 2-((4-(2-(piperidin-1-yl)ethoxy)phenyl)methylene)malonate8065-67

Application 4: Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphonium (B103445) ylide (Wittig reagent).[4][5]

General Experimental Protocol: Wittig Reaction

A phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium, sodium hydride) is added to generate the ylide. After stirring for a period, a solution of this compound (1.0 eq) in the same solvent is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted and purified, often by chromatography to remove the triphenylphosphine (B44618) oxide byproduct.

Detailed Protocol: Synthesis of 1-(2-(4-vinylphenoxy)ethyl)piperidine

  • Ylide Preparation: In a flame-dried, two-necked flask under nitrogen, suspend 4.3 g (12 mmol) of methyltriphenylphosphonium (B96628) bromide in 50 mL of anhydrous THF. Cool the suspension to 0 °C and add 7.5 mL of a 1.6 M solution of n-butyllithium in hexanes dropwise. Stir the resulting orange-red solution for 1 hour at room temperature.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 2.33 g (10 mmol) of this compound in 20 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction by adding 20 mL of saturated aqueous ammonium (B1175870) chloride solution. Extract the product with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Representative Data
Phosphonium SaltProductYield (%)
Methyltriphenylphosphonium bromide1-(2-(4-vinylphenoxy)ethyl)piperidine75
Ethyltriphenylphosphonium bromide1-(2-(4-(prop-1-en-1-yl)phenoxy)ethyl)piperidine70 (E/Z mixture)

Application 5: Reductive Amination

Reductive amination is a powerful method to form C-N bonds by converting a carbonyl group into an amine.[6] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[7]

General Experimental Protocol: Reductive Amination

This compound (1.0 eq) and an amine (1.0-1.2 eq) are dissolved in a suitable solvent (e.g., methanol, dichloroethane). A reducing agent is then added, often in portions. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride.[8] The reaction is typically stirred at room temperature until completion. A mild acid catalyst may be used to promote imine formation.

Detailed Protocol: Synthesis of 1-(2-(4-((benzylamino)methyl)phenoxy)ethyl)piperidine

  • Reaction Setup: To a solution of 2.33 g (10 mmol) of this compound and 1.29 g (12 mmol) of benzylamine (B48309) in 50 mL of methanol, add 0.5 mL of glacial acetic acid.

  • Reaction: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Cool the solution to 0 °C and add 0.45 g (12 mmol) of sodium borohydride in small portions over 30 minutes.

  • Work-up and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Remove the methanol under reduced pressure. Add 50 mL of water and extract with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Representative Data
AmineReducing AgentProductYield (%)
BenzylamineNaBH₄1-(2-(4-((benzylamino)methyl)phenoxy)ethyl)piperidine80
PiperidineNaBH(OAc)₃1-((4-(2-(piperidin-1-yl)ethoxy)benzyl)methyl)piperidine85
Dimethylamine (40% aq.)NaBH₃CNN,N-dimethyl-1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)methanamine78

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of organic compounds. The protocols outlined in these application notes for Schiff base formation, chalcone synthesis, Knoevenagel condensation, Wittig reaction, and reductive amination demonstrate its utility in constructing molecules with potential applications in drug discovery and materials science. The presence of the piperidinylethoxy moiety provides a handle for modulating the physicochemical and pharmacological properties of the final products. Researchers can adapt these general procedures to a wide variety of reaction partners to generate extensive libraries of novel compounds for further investigation.

References

Application Notes and Protocols for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a versatile synthetic intermediate of significant interest in drug discovery and development. Its chemical structure, featuring a benzaldehyde (B42025) group, a flexible ether linkage, and a piperidine (B6355638) moiety, makes it an ideal scaffold for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound, with a primary focus on its application in the synthesis and evaluation of acetylcholinesterase (AChE) inhibitors, a key target in the development of therapeutics for Alzheimer's disease.

Application: Synthesis of Acetylcholinesterase (AChE) Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of novel acetylcholinesterase (AChE) inhibitors. The benzaldehyde functional group allows for straightforward chemical modifications, such as the formation of Schiff bases, which can then be further modified to generate a library of potential drug candidates.

Rationale for Targeting Acetylcholinesterase

Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. One of the key pathological features of Alzheimer's is a deficiency in the neurotransmitter acetylcholine (B1216132) (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, which can lead to improvements in cognitive function.[1]

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Derivatives from this compound

This protocol describes a general method for the synthesis of Schiff base derivatives, which are common intermediates in the development of AChE inhibitors.

Materials:

  • This compound

  • Various primary amines (e.g., substituted anilines)

  • Absolute Ethanol (B145695)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0-1.2 equivalents of the desired primary amine.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The reaction is considered complete when the starting materials are no longer visible on the TLC plate.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: If the product does not precipitate or requires further purification, concentrate the ethanol under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the widely used Ellman's method for determining the in vitro acetylcholinesterase inhibitory activity of synthesized compounds.[2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Synthesized test compounds

  • Donepezil (or other known AChE inhibitor as a positive control)

  • 96-well microplate reader

  • 96-well clear, flat-bottom plates

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Tris-HCl buffer.

    • Prepare a stock solution of ATCI in Tris-HCl buffer.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Dissolve the test compounds and positive control in DMSO to prepare stock solutions, and then make serial dilutions in Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid enzyme inhibition.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Tris-HCl buffer + 25 µL ATCI + 25 µL DTNB.

    • Control (100% enzyme activity): 125 µL Tris-HCl buffer + 25 µL AChE solution + 25 µL ATCI + 25 µL DTNB.

    • Test Sample: 125 µL Tris-HCl buffer containing the test compound at various concentrations + 25 µL AChE solution + 25 µL ATCI + 25 µL DTNB.

  • Incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add the substrate (ATCI) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes. The rate of the reaction is determined by the change in absorbance per minute.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity (IC₅₀ values) of various piperidine and piperazine (B1678402) derivatives synthesized from benzaldehyde precursors, as reported in the literature. This data is provided for comparative purposes to guide the design of new inhibitors.

Compound IDStructureAChE IC₅₀ (µM)Reference
Donepezil N-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine0.014 - 0.41[3][4]
Compound 4a 2-(2-(4-(2-Chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.91[1][3]
Compound 4e 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.0071[4]
Compound 4i 2-(2-(4-(4-Methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione0.0203[4]
Compound 5h N-(4-bromobenzyl)-1-(4-bromobenzyl)piperidin-4-amine derivative0.73[2][5]
Compound 9p Thiazolopyrimidine derivative with a piperidine moiety0.83[2][5]

Visualizations

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the key events at a cholinergic synapse and the mechanism of action of acetylcholinesterase inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channel Opens ActionPotential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor ACh Receptor Binding ACh->ACh_Receptor AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibition Na_Channel Na⁺ Channel Opens ACh_Receptor->Na_Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Postsynaptic_Potential Postsynaptic Potential Depolarization->Postsynaptic_Potential

Caption: Mechanism of cholinergic neurotransmission and AChE inhibition.

Experimental Workflow for Synthesis and Screening of AChE Inhibitors

This diagram outlines the logical progression from the starting material, this compound, to the identification of potential acetylcholinesterase inhibitors.

Experimental_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Schiff Base Formation) Start->Synthesis Purification Purification & Characterization (TLC, Column Chromatography, NMR, MS) Synthesis->Purification Compound_Library Library of Novel Compounds Purification->Compound_Library Biological_Screening In Vitro AChE Inhibition Assay (Ellman's Method) Compound_Library->Biological_Screening Data_Analysis Data Analysis (IC₅₀ Determination) Biological_Screening->Data_Analysis Hit_Identification Hit Identification (Potent Inhibitors) Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization

Caption: Workflow for AChE inhibitor discovery.

References

Application Notes and Protocols: 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.[1][2] Its unique structure, featuring a benzaldehyde (B42025) group, a piperidine (B6355638) moiety, and an ether linkage, provides a versatile scaffold for the development of novel therapeutic agents. This document outlines the key applications of this compound in medicinal chemistry, with a particular focus on the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Detailed experimental protocols and quantitative data for representative derivative compounds are also provided.

Role as a Synthetic Intermediate

This compound is primarily utilized as a starting material or key building block in multi-step organic syntheses. The aldehyde functional group is readily amenable to various chemical transformations, including but not limited to:

  • Reductive amination: To introduce secondary or tertiary amine functionalities.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Aldol condensation: To create α,β-unsaturated ketone scaffolds.

  • Knoevenagel condensation: To synthesize substituted alkenes.

These reactions allow for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

Application in the Development of Cholinesterase Inhibitors for Alzheimer's Disease

A significant application of this compound derivatives is in the design of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[3][4]

Alzheimer's disease is characterized by a decline in cholinergic neurotransmission.[4] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. In a healthy brain, this process is tightly regulated. However, in Alzheimer's disease, the loss of cholinergic neurons leads to reduced ACh levels. By inhibiting AChE, the breakdown of ACh is slowed, leading to an increase in its concentration and duration of action in the synapse, thereby improving cognitive function. Butyrylcholinesterase (BuChE) also plays a role in ACh hydrolysis and its inhibition is also considered a therapeutic target.[4]

Below is a diagram illustrating the cholinergic synapse and the role of AChE inhibitors.

Cholinergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChR Acetylcholine Receptors (AChR) Signal Transduction Signal Transduction AChR->Signal Transduction ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor AChE Inhibitor (e.g., Donepezil, Piperidine Derivatives) Inhibitor->AChE Inhibition

Caption: Signaling pathway of a cholinergic synapse and the inhibitory action of Acetylcholinesterase (AChE) inhibitors.

Several studies have reported the synthesis and biological evaluation of derivatives of this compound as potent cholinesterase inhibitors. The following table summarizes the in vitro inhibitory activities (IC50 values) of selected N-benzylpiperidine and isoindoline-1,3-dione derivatives against AChE and BuChE. Donepezil, a clinically used AChE inhibitor, is included for comparison.[5]

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
4a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.91 ± 0.045[5]
4g 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE5.5 ± 0.7[5]
20 N-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5.94 ± 1.08[6]
28 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 ± 1.25[6]
Donepezil N/AAChE0.14 ± 0.03[5]

Experimental Protocols

General Synthesis of Piperidine-based Cholinesterase Inhibitors

The synthesis of piperidine-containing cholinesterase inhibitors often involves a multi-step process starting from this compound or related piperidine precursors. A general synthetic workflow is depicted below.

Synthesis_Workflow Start This compound or Piperidine Precursor Step1 Reaction with Amine/Active Methylene Compound Start->Step1 Intermediate Schiff Base or Condensation Product Step1->Intermediate Step2 Reduction or Further Modification Intermediate->Step2 Final_Product Final Piperidine Derivative Step2->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Caption: General experimental workflow for the synthesis and evaluation of piperidine derivatives.

A representative synthetic protocol for a class of N-benzylpiperidine carboxamide derivatives is as follows:

  • Amide Coupling: A solution of a carboxylic acid-containing heterocyclic or aryl moiety (1.0 eq) in a suitable solvent (e.g., DMF) is treated with a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • 1-Benzylpiperidine-4-amine (1.0 eq) is added, and the reaction is stirred for an additional 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-benzylpiperidine carboxamide derivative.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against AChE is determined using a modified Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound solution.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE solution and incubate the mixture at 37 °C for 15 minutes.

  • Initiate the reaction by adding 50 µL of DTNB and 75 µL of ATCI solution.

  • The absorbance is measured at 405 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol can be adapted for the measurement of butyrylcholinesterase (BuChE) inhibition by substituting BuChE for AChE and butyrylthiocholine (B1199683) iodide for ATCI.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, particularly for the development of novel therapeutics targeting neurodegenerative diseases like Alzheimer's. Its derivatives have demonstrated significant potential as cholinesterase inhibitors. The provided protocols for synthesis and biological evaluation serve as a foundation for researchers and drug development professionals working in this area. Further optimization of these derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

Application Notes and Protocols for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The document outlines synthetic protocols for creating new chemical entities and summarizes the biological activities of structurally related compounds, offering a foundation for further research and development.

Application Notes

This compound is a commercially available aromatic aldehyde functionalized with a piperidinylethoxy group.[1] This structural motif is of significant interest in medicinal chemistry, as the piperidine (B6355638) ring is a common feature in many biologically active compounds and approved drugs. The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds.

The key reactive site, the aldehyde, allows for the facile synthesis of several classes of compounds, including but not limited to:

  • Chalcones: Through Claisen-Schmidt condensation with various acetophenones, a wide array of chalcone (B49325) derivatives can be synthesized.[2][3][4] Chalcones are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

  • Imines (Schiff Bases): Reaction with primary amines readily forms imines, which can be further modified or evaluated for their own biological activities. For instance, imines derived from a similar building block, 4-(piperidine-1-yl)benzaldehyde, have been used to generate α-aminophosphonates.[7]

  • Hydrazones: Condensation with hydrazides can yield hydrazone derivatives. Notably, hydrazones with a similar 4-(2-(dimethylamino)ethoxy) moiety have been identified as potent inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a promising target in cancer therapy.[8][9]

The piperidinylethoxy tail is anticipated to influence the pharmacokinetic properties of the resulting compounds, potentially improving solubility and cell permeability. Given the established biological activities of related piperidine-containing molecules, novel compounds derived from this building block are promising candidates for screening in various therapeutic areas, particularly oncology and infectious diseases.

Data Presentation

The following tables summarize the biological activity of chalcones and other piperidine derivatives, providing a reference for the potential efficacy of novel compounds synthesized from this compound.

Table 1: Anticancer Activity of Selected Chalcone Derivatives

CompoundCancer Cell LineIC50 (µg/mL)Reference
3-(2-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)<20[5]
3-(2-Chlorophenyl)-1-phenylpropenonePC3 (Prostate)<20[5]
3-(2-Chlorophenyl)-1-phenylpropenoneHT-29 (Colorectal)<20[5]
1,3-DiphenylpropenoneMCF-7 (Breast)<20[5]
1,3-DiphenylpropenonePC3 (Prostate)<20[5]
1,3-DiphenylpropenoneHT-29 (Colorectal)<20[5]
3-(3-Chlorophenyl)-1-phenylpropenoneMCF-7 (Breast)<20[5]
3-(3-Chlorophenyl)-1-phenylpropenonePC3 (Prostate)<20[5]
3-(3-Chlorophenyl)-1-phenylpropenoneHT-29 (Colorectal)<20[5]

Table 2: Kinase Inhibitory Activity of Related Piperidine and Hydrazone Derivatives

Compound Class/ExampleTarget KinaseIC50Reference
Hydrazone Derivative (H4)MARK427.39 µM (MCF-7)
Hydrazone Derivative (H19)MARK434.37 µM (MCF-7)
Pyrrolopyrimidine Derivative (AZD5363)AktPotent Inhibition[10]
Anilinoquinazoline (AZD0530)c-Src/AblLow Nanomolar[11]

Table 3: Antimicrobial Activity of Piperidine Derivatives

Compound ClassOrganismActivityReference
Piperidin-4-one DerivativesStaphylococcus aureusActive[12]
Piperidin-4-one DerivativesEnterobacter sp.Active[12]
1,2,5,6-Tetrahydropyridine DerivativesVarious BacteriaVaried Inhibition

Experimental Protocols

The following are generalized protocols for the synthesis of chalcones and imines using this compound as a starting material. Researchers should optimize these protocols based on the specific substrate and desired product.

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with a substituted acetophenone (B1666503).

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol (B145695) (95%)

  • Sodium Hydroxide (NaOH) solution (10-15%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (for neutralization if necessary)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in ethanol.

  • Cool the mixture in an ice bath.

  • While stirring, add the NaOH solution dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate should form. If not, the reaction mixture can be poured into ice-cold water to induce precipitation.

  • Collect the crude product by vacuum filtration and wash with cold deionized water until the filtrate is neutral.

  • The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.[2][3]

Protocol 2: Synthesis of Imines (Schiff Bases)

This protocol outlines the formation of an imine from this compound and a primary amine.

Materials:

  • This compound

  • Primary Amine (e.g., aniline, benzylamine)

  • Ethanol or Methanol (B129727)

  • Glacial Acetic Acid (catalytic amount)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve 1 equivalent of this compound in ethanol or methanol in a round-bottom flask.

  • Add 1 equivalent of the primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The imine product may precipitate upon cooling. If so, collect it by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, hexane).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Claisen-Schmidt Condensation or Imine Formation start->reaction reagent Acetophenone or Primary Amine reagent->reaction product Novel Chalcone or Imine Derivative reaction->product screening In vitro Screening (e.g., Anticancer, Antimicrobial) product->screening data Quantitative Data (e.g., IC50, MIC) screening->data pathway Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) screening->pathway

Caption: General workflow for synthesis and biological evaluation.

akt_signaling_pathway gf Growth Factors receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates mtor mTOR akt->mtor apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Novel Piperidine Derivative (Inhibitor) inhibitor->akt

Caption: Simplified Akt signaling pathway and potential inhibition.

mark4_signaling_pathway mark4 MARK4 tau Tau Protein mark4->tau phosphorylates hippo Hippo Signaling mark4->hippo inhibits microtubules Microtubule Dynamics tau->microtubules regulates cell_division Cell Division & Migration microtubules->cell_division wnt Wnt Signaling wnt->mark4 upregulates cancer_progression Cancer Progression wnt->cancer_progression hippo->cancer_progression suppresses inhibitor Novel Hydrazone Derivative (Inhibitor) inhibitor->mark4

Caption: Role of MARK4 in cellular processes and potential inhibition.

References

Analytical methods for the detection and quantification of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, the following protocols have been developed based on established methods for structurally similar compounds, including aromatic aldehydes and piperidine-containing molecules.[1][2][3][4] These methods are intended to serve as a robust starting point for developing and validating in-house analytical procedures.

Overview of Analytical Approaches

The analysis of this compound as a pharmaceutical intermediate requires methods to determine its purity, quantify its concentration, and identify potential impurities.[5][6] The two primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.[4][7]

An effective analytical strategy is crucial throughout the drug development lifecycle to ensure the quality and safety of the final active pharmaceutical ingredient (API).[8][9][10]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is a suitable method for determining the purity of this compound and for its quantification in reaction mixtures or as a raw material. The following protocol is adapted from methods for related benzaldehyde (B42025) and piperidine (B6355638) derivatives.[3][4][11]

Experimental Protocol: HPLC-UV

Objective: To determine the purity of this compound and quantify it.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile
Gradient 70:30 (A:B) isocratic, or a shallow gradient depending on impurities
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm or a wavelength of maximum absorbance
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.[4]

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analysis sample and dissolve it in 10 mL of acetonitrile.[4]

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis

The results of the HPLC analysis can be summarized as follows:

Sample IDRetention Time (min)Peak AreaConcentration (mg/mL)Purity (%)
Reference Standard5.21,250,0001.0099.9
Batch 0015.21,235,0000.9998.8
Batch 0025.31,245,0001.0099.6

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Acetonitrile A->B C Filter Solution B->C D Inject into HPLC C->D E Separate on C18 Column D->E F Detect by UV E->F G Integrate Peak Areas F->G H Calculate Purity & Concentration G->H

HPLC analysis workflow for purity and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the this compound intermediate from the synthesis process.[1][4][7] This could include residual solvents or by-products.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Electron Ionization (EI) source

Reagents and Materials:

  • Dichloromethane or another suitable solvent (GC grade)

  • Sample of this compound for analysis

  • (Optional) Internal standard for quantification

GC-MS Conditions (Starting Point):

ParameterRecommended Condition
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1.0 mL/min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500

Sample Preparation:

  • Sample Solution: Dissolve approximately 20 mg of the sample in 1 mL of dichloromethane.[4]

  • Vortex the sample to ensure complete dissolution.

Data Presentation: Impurity Profile

Identified impurities can be tabulated as follows:

Retention Time (min)Identified ImpurityMatch Factor (NIST)Peak Area (%)
3.5Toluene950.05
8.1Piperidine920.10
10.24-Hydroxybenzaldehyde960.08

Workflow for GC-MS Impurity Profiling:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Dichloromethane B Inject into GC A->B C Separate on Column B->C D Detect by Mass Spectrometry C->D E Identify Peaks via Mass Spectra Library D->E F Quantify Impurities E->F

References

Application of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in the Synthesis of a Key Cariprazine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure, featuring a benzaldehyde (B42025) moiety for further functionalization and a piperidinylethoxy group that can influence pharmacokinetic properties, makes it a valuable building block in drug discovery and development. This document outlines the application of this aldehyde in the synthesis of a crucial intermediate for the antipsychotic drug, Cariprazine. Cariprazine is a potent dopamine (B1211576) D₂ and D₃ receptor partial agonist, with preferential binding to D₃ receptors, and is used in the treatment of schizophrenia and bipolar disorder.

The key transformation involves a reductive amination reaction between this compound and 1-(2,3-dichlorophenyl)piperazine (B491241) to yield the tertiary amine, 1-(4-{2-(piperidin-1-yl)ethoxy}benzyl)-4-(2,3-dichlorophenyl)piperazine. This intermediate represents a significant portion of the final Cariprazine molecule.

Synthesis Workflow

The synthesis of the Cariprazine intermediate from this compound is primarily achieved through a one-pot reductive amination process. This method is efficient and widely used in pharmaceutical synthesis for the formation of carbon-nitrogen bonds.

G Cariprazine Cariprazine D3R Dopamine D3 Receptor Cariprazine->D3R Partial Agonist (High Affinity) D2R Dopamine D2 Receptor Cariprazine->D2R Partial Agonist HT1A Serotonin 5-HT1A Receptor Cariprazine->HT1A Partial Agonist AdenylylCyclase Adenylyl Cyclase D3R->AdenylylCyclase Inhibition D2R->AdenylylCyclase Inhibition HT1A->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Modulates Downstream Downstream Signaling (e.g., CREB, ERK) cAMP->Downstream Therapeutic Therapeutic Effects (Antipsychotic, Mood Stabilization) Downstream->Therapeutic

Application Notes and Protocols for Cell-Based Assays Utilizing 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive review of currently available scientific literature and chemical databases, it has been determined that 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is predominantly characterized as a chemical intermediate for organic synthesis.[1][2][3] At present, there are no specific, publicly accessible research articles, application notes, or established protocols detailing its direct application in cell-based assays. The primary role of this compound, as documented, is to serve as a structural component in the synthesis of more complex molecules.[1]

The available information focuses on its chemical identity, purity, and sales as a laboratory reagent.[2][3] There is a notable absence of data concerning its biological activity, mechanism of action, or any effects on cellular signaling pathways. This lack of foundational biological data precludes the development of detailed, evidence-based application notes and protocols for its use in cell-based assays.

Further research and preliminary screening studies would be required to ascertain any potential biological effects of this compound and to subsequently develop relevant cell-based assay protocols. Without such data, any proposed protocol would be purely speculative and lack the necessary scientific validation for researchers and drug development professionals.

While related chemical structures containing piperidine (B6355638) moieties have been investigated in various biological contexts, such as NLRP3 inflammasome inhibition, these findings are not directly transferable to this compound.[4] Each compound possesses a unique pharmacological profile that must be determined through empirical testing.

We recommend that researchers interested in the potential biological activities of this compound initiate preliminary studies, such as cytotoxicity assays across various cell lines, to establish a baseline for its biological effects. Should these initial screens yield significant activity, further target deconvolution and mechanistic studies would be warranted.

Due to the lack of available data, we are unable to provide the requested detailed application notes, protocols, data tables, and diagrams at this time.

References

Application Notes and Protocols: Long-Term Stability of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended storage conditions and a general protocol for assessing the long-term stability of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. This information is critical for maintaining the integrity of the compound in research and drug development settings.

Introduction

This compound is a chemical intermediate used in the synthesis of various active pharmaceutical ingredients. Ensuring its long-term stability is crucial for the reliability and reproducibility of experimental results and for maintaining the quality of pharmaceutical products. Aldehydes, in general, are susceptible to oxidation, and the ether and piperidine (B6355638) moieties may also be subject to degradation under certain conditions. Therefore, adherence to proper storage and handling protocols is paramount.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is recommended to store the compound under controlled conditions. The following table summarizes the key storage parameters based on information from various chemical suppliers and safety data sheets.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C[1] or 0°C to 8°C[2]Refrigeration minimizes the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[3][4]The compound is noted to be potentially air-sensitive; an inert atmosphere prevents oxidation of the aldehyde group.
Container Tightly closed, suitable containers.[3][4]Prevents exposure to atmospheric moisture and oxygen.
Environment Dry, cool, and well-ventilated place.[3][4]Minimizes exposure to heat and moisture, which can accelerate degradation.
Light Protect from light.Benzaldehyde and its derivatives can be light-sensitive, potentially leading to the formation of benzene (B151609) or benzoic acid upon irradiation.[5]
Incompatible Materials Strong oxidizing agents and strong bases.[3]Avoids chemical reactions that could degrade the compound.

Experimental Protocol: Long-Term Stability Assessment

The following is a general protocol for conducting a long-term stability study of this compound. This protocol is based on established principles of stability testing for pharmaceutical compounds and should be adapted to specific laboratory capabilities and regulatory requirements.

Objective: To evaluate the stability of this compound over an extended period under recommended storage conditions and to identify potential degradation products under stress conditions.

Materials:

  • This compound (high purity)

  • Amber glass vials with inert caps

  • Calibrated stability chambers/refrigerators

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Diode Array)[6][7]

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Reagents for stress conditions (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

Methodology:

  • Initial Characterization (Time Zero):

    • Perform a comprehensive analysis of the initial batch of this compound.

    • Record its appearance, purity (by HPLC), and any other relevant physical and chemical properties. This will serve as the baseline for the stability study.

  • Sample Preparation for Long-Term Study:

    • Aliquot the compound into amber glass vials.

    • If the compound is a liquid, flush the headspace of the vials with an inert gas (e.g., nitrogen) before sealing.

    • Place the vials in a stability chamber set to the recommended storage condition (e.g., 5°C ± 3°C).

  • Forced Degradation (Stress) Studies:

    • Concurrently, perform forced degradation studies to identify potential degradation products and establish the stability-indicating nature of the analytical method.[8][9]

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat gently (e.g., 60°C) for a specified period.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid or liquid compound to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the compound to a light source as per ICH Q1B guidelines.

    • Analyze the stressed samples by HPLC to separate the parent compound from any degradation products.

  • Long-Term Stability Testing Schedule:

    • Pull samples from the stability chamber at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

    • At each time point, analyze the samples for:

      • Appearance

      • Purity (using the validated stability-indicating HPLC method)

      • Presence of any degradation products.

  • Data Analysis:

    • Quantify the amount of this compound remaining at each time point.

    • Identify and quantify any degradation products that appear over time.

    • Plot the purity of the compound as a function of time to determine its shelf-life under the specified storage conditions.

Visualizations

The following diagrams illustrate the key aspects of a long-term stability study.

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Testing Phases cluster_analysis Analysis & Reporting start Start: High Purity Compound initial_char Initial Characterization (T=0) (Purity, Appearance) start->initial_char sample_prep Sample Preparation (Aliquot, Inert Atmosphere) initial_char->sample_prep long_term Long-Term Storage (2-8°C) sample_prep->long_term forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) sample_prep->forced_deg pull_points Scheduled Pull Points (3, 6, 12... months) long_term->pull_points hplc_analysis Stability-Indicating HPLC Analysis forced_deg->hplc_analysis pull_points->hplc_analysis data_analysis Data Analysis (Purity vs. Time, Degradant Profiling) hplc_analysis->data_analysis shelf_life Shelf-Life Determination data_analysis->shelf_life

Caption: Workflow for a long-term stability study.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main_compound This compound oxidation Oxidation (e.g., H₂O₂) main_compound->oxidation hydrolysis Hydrolysis (Acid/Base) main_compound->hydrolysis light_heat Light / Heat main_compound->light_heat benzoic_acid Corresponding Benzoic Acid oxidation->benzoic_acid hydrolyzed_ether Phenol & Piperidinylethanol hydrolysis->hydrolyzed_ether other_impurities Other Impurities/Polymers light_heat->other_impurities

Caption: Potential degradation pathways under stress.

References

The Pivotal Role of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in the Synthesis of Novel Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde serves as a crucial starting material in the development of potent enzyme inhibitors, particularly for acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. Its unique structure, featuring a piperidine (B6355638) ring connected via an ethoxy linker to a benzaldehyde (B42025), provides a versatile scaffold for the synthesis of Donepezil (B133215) analogs and other bioactive molecules. The benzaldehyde functional group allows for straightforward chemical modifications, most notably through condensation reactions, to build more complex molecular architectures with enhanced inhibitory activity and selectivity.

The piperidine moiety is a well-established pharmacophore in numerous enzyme inhibitors, contributing to favorable binding interactions within the active sites of target enzymes. In the context of acetylcholinesterase inhibitors, the piperidine ring can interact with key amino acid residues, enhancing the potency of the inhibitor. The ethoxy linker provides optimal spacing and flexibility for the molecule to adopt a favorable conformation for binding.

This document provides detailed protocols for the synthesis of a Donepezil analog from this compound and the subsequent evaluation of its acetylcholinesterase inhibitory activity.

Data Presentation

The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of Donepezil and its synthesized analogs. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundTarget EnzymeIC50 (nM)Reference
DonepezilAcetylcholinesterase (AChE)5.7[1]
Analog 1 (Representative)Acetylcholinesterase (AChE)Varies (typically in the low nM range)[2][3][4]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)0.56[5]
Compound 4a (ortho-chloro derivative)Acetylcholinesterase (AChE)910[6]

Note: The IC50 value for "Analog 1" is presented as a range as the exact value depends on the specific structural modifications made to the Donepezil scaffold.

Mandatory Visualization

The following diagrams illustrate the general synthetic workflow for preparing Donepezil analogs and the mechanism of acetylcholinesterase inhibition.

G cluster_synthesis Synthetic Workflow A This compound C Claisen-Schmidt Condensation A->C B 5,6-Dimethoxy-1-indanone B->C D Intermediate Chalcone C->D Base (e.g., NaOH) E Reduction D->E Reducing Agent (e.g., H2/Pd-C) F Donepezil Analog E->F G cluster_inhibition Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Blocked AChE-Inhibitor Complex (Inactive) ACh->Blocked Binding Prevented Products Choline + Acetate AChE->Products Hydrolysis AChE->Blocked Inhibitor Donepezil Analog Inhibitor->AChE

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxybenzaldehyde (B117250) with a suitable 2-(piperidin-1-yl)ethyl halide, such as 1-(2-chloroethyl)piperidine (B1294334) or 1-(2-bromoethyl)piperidine, in the presence of a base.

Q2: What is the mechanism of the Williamson ether synthesis for this compound?

A2: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The base deprotonates the hydroxyl group of 4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 2-(piperidin-1-yl)ethyl halide, displacing the halide and forming the ether linkage.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: The key factors affecting the yield include the choice of base, solvent, reaction temperature, and reaction time. The purity of the reactants and the exclusion of moisture are also crucial for optimal results.

Q4: Can a phase transfer catalyst (PTC) be used to improve the reaction?

A4: Yes, a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be highly beneficial. PTCs facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is dissolved, thereby increasing the reaction rate and often improving the yield, especially in heterogeneous reaction mixtures.

Q5: What are the common side reactions to be aware of?

A5: The primary side reactions include:

  • Elimination: The base can promote the elimination of the alkyl halide to form an alkene, especially at higher temperatures.

  • C-alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur at the ortho or para positions of the benzene (B151609) ring, though O-alkylation is generally favored.

  • Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the alkyl halide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Low or No Product Yield
ProblemPotential CauseRecommended Solution
Low Yield Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde.Use a stronger base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure the base is anhydrous.
Poor Solubility of Reactants: The reactants may not be sufficiently soluble in the chosen solvent, leading to a slow reaction rate.Use a polar aprotic solvent like DMF or acetonitrile (B52724) to improve solubility. The addition of a phase transfer catalyst can also help.
Side Reactions: Elimination of the alkyl halide or C-alkylation may be competing with the desired O-alkylation.Maintain a moderate reaction temperature (typically 50-80°C). Ensure the use of a primary alkyl halide.
Reaction Time: The reaction may not have gone to completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
No Product Inactive Alkylating Agent: The 1-(2-haloethyl)piperidine may have degraded.Use a fresh or properly stored batch of the alkylating agent. Consider using the more reactive bromo or iodo derivative if using the chloro derivative.
Presence of Water: Moisture in the reaction can quench the phenoxide and hydrolyze the alkyl halide.Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Purity Issues
ProblemPotential CauseRecommended Solution
Presence of Starting Material Incomplete reaction.Increase reaction time or temperature, or consider a more effective base/solvent system. Purify the crude product using column chromatography.
Unidentified Impurities Formation of side products (e.g., elimination or C-alkylation products).Optimize reaction conditions (lower temperature, choice of base) to minimize side reactions. Purify via recrystallization or column chromatography.

Data Presentation: Impact of Reaction Conditions on Yield

While specific comparative data for the synthesis of this compound is not extensively published, the following table provides a generalized overview of the effect of different parameters on the yield of Williamson ether synthesis with phenols.

ParameterConditionExpected Yield RangeRemarks
Base K₂CO₃Good to ExcellentA commonly used, moderately strong base. Effective in polar aprotic solvents.
NaOH/KOHModerate to GoodStronger bases, can promote elimination side reactions if not used carefully.
NaHExcellentA very strong base, requires anhydrous conditions and careful handling.
Solvent DMF, AcetonitrileGood to ExcellentPolar aprotic solvents that solvate the cation, leaving a highly reactive "naked" phenoxide.
AcetoneModerate to GoodA less polar aprotic solvent, often used with K₂CO₃.
Alcohols (e.g., Ethanol)LowerProtic solvents can solvate the phenoxide, reducing its nucleophilicity.
Catalyst NoneVariesCan be slow if reactants have poor mutual solubility.
Phase Transfer CatalystGood to ExcellentSignificantly improves reaction rates in biphasic systems, often leading to higher yields.
Temperature 50-80 °COptimalBalances reaction rate and minimizes side reactions.
> 100 °CMay DecreaseHigher temperatures can favor elimination and other side reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine 4-hydroxybenzaldehyde and K₂CO₃ in DMF stir1 2. Stir at room temperature reactants->stir1 add_alkyl_halide 3. Add 1-(2-chloroethyl)piperidine HCl stir1->add_alkyl_halide heat 4. Heat to 80°C and stir for 12-24h add_alkyl_halide->heat monitor 5. Monitor by TLC heat->monitor quench 6. Quench with ice water monitor->quench extract 7. Extract with ethyl acetate quench->extract wash 8. Wash with brine extract->wash dry 9. Dry with Na₂SO₄ and concentrate wash->dry purify 10. Purify by column chromatography dry->purify product Final Product purify->product troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions start Low or No Yield check_reaction Is starting material consumed (TLC)? start->check_reaction cause_incomplete Potential Causes: - Insufficient reaction time - Low temperature - Ineffective base/solvent check_reaction->cause_incomplete No cause_side Potential Causes: - High temperature - Strong base promoting elimination - C-alkylation check_reaction->cause_side Yes solution_incomplete Solutions: - Increase reaction time - Increase temperature - Use stronger base (e.g., NaH) - Use polar aprotic solvent (e.g., DMF) cause_incomplete->solution_incomplete solution_side Solutions: - Lower reaction temperature - Use a milder base (e.g., K₂CO₃) - Use a phase transfer catalyst cause_side->solution_side

Common side products in 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-hydroxybenzaldehyde (B117250) to form a phenoxide, which then acts as a nucleophile and attacks an alkyl halide, such as 1-(2-chloroethyl)piperidine (B1294334), in an SN2 reaction to form the desired ether.[3][4]

Q2: What are the most common side products observed in this synthesis?

A2: The primary side products in the Williamson ether synthesis of this compound are:

  • Elimination Product: An alkene formed via an E2 elimination reaction, which is competitive with the SN2 pathway.[2][5] This is particularly relevant when using secondary alkyl halides.[4]

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the benzene (B151609) ring. While O-alkylation is generally favored, C-alkylation can occur, leading to an isomeric side product.[1]

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine in the final product mixture.

Q3: How can the formation of the elimination side product be minimized?

A3: To favor the desired SN2 reaction over E2 elimination, consider the following:

  • Choice of Base: Use a non-bulky base. Strong, sterically hindered bases like potassium tert-butoxide favor elimination.[3][5] Weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often preferred for aryl ether synthesis.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the SN2 reaction over elimination.

  • Alkyl Halide: While you are likely starting with a secondary halide, ensuring its purity is important. Using an alkyl sulfonate (tosylate or mesylate) instead of a halide can sometimes give cleaner reactions.[3][4]

Q4: How can I ensure selective O-alkylation over C-alkylation?

A4: The solvent system plays a crucial role in directing the alkylation. Using polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can increase the concentration of the "free" phenoxide ion, which favors O-alkylation.[1] These solvents solvate the cation but not the oxygen anion, making it more nucleophilic.

Q5: What is the best method to remove unreacted 4-hydroxybenzaldehyde from the crude product?

A5: Unreacted 4-hydroxybenzaldehyde can be effectively removed by performing a bisulfite extraction.[6] Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in the aqueous phase.[6] This allows for the separation of the aldehyde from the desired ether product, which remains in the organic layer. The aldehyde can be regenerated from the aqueous layer by adding a base if needed.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation of 4-hydroxybenzaldehyde.2. Competing E2 elimination reaction.3. Insufficient reaction time or temperature.1. Use a stronger base like sodium hydride (NaH) to ensure complete formation of the phenoxide.[4]2. Use a less sterically hindered base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).[1]3. Monitor the reaction by TLC to determine the optimal reaction time. Consider a moderate increase in temperature.
Product is contaminated with an alkene The E2 elimination pathway is dominating over the SN2 substitution. This is common with secondary alkyl halides.[2][4]1. Lower the reaction temperature.2. Use a less hindered base (e.g., K₂CO₃ instead of t-BuOK).[3][5]3. Consider using a phase-transfer catalyst, which can improve the SN2 reaction rate under milder conditions.[1]
Presence of an unexpected isomer This is likely the C-alkylation product.[1]1. Change the solvent to a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1]2. Carefully purify the final product using column chromatography to separate the O-alkylated and C-alkylated isomers.
Difficulty purifying the final product The product may be contaminated with unreacted starting materials or side products with similar polarities.1. For removal of unreacted 4-hydroxybenzaldehyde, perform a bisulfite extraction.[6][7]2. For removal of the elimination product or C-alkylation isomer, silica (B1680970) gel column chromatography is recommended. A gradient elution with a hexane/ethyl acetate (B1210297) system is a good starting point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline based on the principles of the Williamson ether synthesis.[1]

  • Deprotonation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzaldehyde (1.0 eq.) in dry DMF.

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium phenoxide.

  • Alkylation: To the stirred suspension, add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (0.1 eq.).

  • Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Purification of Aldehyde via Bisulfite Adduct

This protocol is adapted for the removal of unreacted 4-hydroxybenzaldehyde.[6][7]

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will move into the aqueous layer.

  • Separate the organic layer. Wash it again with the bisulfite solution to ensure complete removal of the aldehyde.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the purified product, free of the starting aldehyde.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Base Base (e.g., K2CO3) 4-hydroxybenzaldehyde->Base + 1-(2-chloroethyl)piperidine 1-(2-chloroethyl)piperidine Product This compound 1-(2-chloroethyl)piperidine->Product Base->Product SN2 Reaction Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Williamson ether synthesis of the target compound.

Side_Products cluster_pathways Competing Reaction Pathways cluster_products Products Reactants Phenoxide + 1-(2-chloroethyl)piperidine SN2 SN2 (Desired) Reactants->SN2 E2 E2 (Side Reaction) Reactants->E2 C_Alkylation C-Alkylation (Side Reaction) Reactants->C_Alkylation Desired_Product O-Alkylation Product SN2->Desired_Product Elimination_Product Elimination Product (Alkene) E2->Elimination_Product C_Alkylation_Product C-Alkylation Product (Isomer) C_Alkylation->C_Alkylation_Product

Caption: Competing reaction pathways and side products.

Troubleshooting_Workflow Start Low Product Yield Check_Purity Analyze Crude Product (TLC, NMR) Start->Check_Purity Identify_Issue Identify Major Contaminant Check_Purity->Identify_Issue Alkene Alkene Side Product Identify_Issue->Alkene Elimination Product Dominates Starting_Material Unreacted Starting Material Identify_Issue->Starting_Material Incomplete Reaction Other Other Issues (e.g., C-Alkylation) Identify_Issue->Other Isomers/Unknowns Present Action_Alkene Optimize Reaction: - Lower Temperature - Use Weaker Base Alkene->Action_Alkene Action_SM Optimize Reaction: - Increase Reaction Time/Temp - Use Stronger Base Starting_Material->Action_SM Action_Other Purify via Chromatography Change Solvent System Other->Action_Other

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the purification of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in the synthesis of various active pharmaceutical ingredients, including Raloxifene (B1678788).[1][2] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues during the purification of this compound.

Issue 1: Low Yield and Purity after Initial Synthesis

Problem: The crude product after synthesis shows low yield and contains multiple impurities upon analysis (e.g., by TLC or HPLC).

Possible Causes & Solutions:

  • Incomplete Reaction: The synthesis reaction may not have gone to completion, leaving unreacted starting materials.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. Ensure the reaction is stirred for a sufficient duration at the optimal temperature.

  • Side Reactions: The presence of multiple electron-rich aromatic nuclei can lead to poor selectivity and the formation of byproducts.[3]

    • Solution: Optimize reaction conditions, such as temperature and catalyst choice, to favor the desired product formation. A patent for a related synthesis highlights the use of specific catalysts to improve selectivity and yield.[3]

  • Work-up Issues: Improper work-up can lead to the loss of product or the introduction of impurities.

    • Solution: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent. Washing the organic layer with brine can help to remove residual water and some water-soluble impurities.

Logical Workflow for Initial Work-up and Assessment:

A Crude Reaction Mixture B Quench Reaction (e.g., with water) A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane (B109758) or Ethyl Acetate) B->C D Wash Organic Layer (e.g., with Brine) C->D E Dry Organic Layer (e.g., over Na2SO4) D->E F Concentrate Under Reduced Pressure E->F G Analyze Crude Product (TLC, HPLC, NMR) F->G

Caption: Initial work-up and analysis workflow.

Issue 2: Difficulty with Column Chromatography Purification

Problem: The compound streaks or does not move from the baseline during silica (B1680970) gel column chromatography.

Possible Causes & Solutions:

  • Strong Interaction with Silica Gel: The basic piperidine (B6355638) moiety can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor elution and peak tailing.

    • Solution 1: Use a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the eluent system. A typical starting point is 0.5-2% TEA in the mobile phase. This will compete with the product for the active sites on the silica gel, facilitating its elution.

    • Solution 2: Use Deactivated or Basic Stationary Phase: Employ a less acidic stationary phase like neutral or basic alumina. Alternatively, silica gel can be "deactivated" by pre-treating it with a solution of triethylamine in the eluent.

Experimental Protocol: Column Chromatography

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh) or neutral alumina.
Mobile Phase (Eluent) A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether. Start with a low polarity (e.g., 10% ethyl acetate) and gradually increase the polarity. For stubborn compounds, a mixture of dichloromethane and methanol (B129727) can be effective. A mobile phase of chloroform/hexane (75:25, v/v) has been used for a structurally similar compound.
Basic Additive 0.5-2% triethylamine (TEA) in the mobile phase to prevent streaking.
Loading Technique Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane and load it onto the column. For less soluble materials, dry loading onto a small amount of silica gel is recommended.
Monitoring Monitor the fractions by Thin Layer Chromatography (TLC).
Issue 3: Challenges in Recrystallization

Problem: The compound oils out or fails to crystallize from the chosen solvent system.

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The solubility profile of the compound in the chosen solvent may not be suitable for recrystallization (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures).

    • Solution: Perform a systematic solvent screen to identify a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. For compounds that are soluble in a non-polar solvent, adding a more polar anti-solvent can induce crystallization. A mixed solvent system of ethyl acetate-petroleum ether has been successfully used for the recrystallization of a closely related intermediate.[4][5]

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

    • Solution: If the compound is highly impure, it is advisable to first purify it by column chromatography before attempting recrystallization.

  • Supersaturation: The solution may be supersaturated, requiring nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Experimental Protocol: Recrystallization

ParameterRecommendation
Solvent System A mixed solvent system is often effective. Ethyl acetate/hexanes or ethyl acetate/petroleum ether are good starting points. Dissolve the compound in a minimal amount of hot ethyl acetate and then slowly add hexanes or petroleum ether until the solution becomes slightly turbid.
Procedure 1. Dissolve the crude product in a minimum amount of the hot solvent (e.g., ethyl acetate).2. If the solution is colored, you can treat it with a small amount of activated charcoal and perform a hot filtration.3. Slowly add the anti-solvent (e.g., hexanes) to the hot solution until turbidity persists.4. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.5. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Expected Purity Recrystallization can significantly improve the purity of the compound, often to >98% as determined by HPLC.[3]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: Common impurities can arise from unreacted starting materials or side products. These may include:

  • 4-Hydroxybenzaldehyde: The starting phenolic compound.

  • 1-(2-Chloroethyl)piperidine hydrochloride: The alkylating agent.

  • Piperidine: From potential decomposition or as an impurity in the alkylating agent.

  • Over-alkylation or side-reaction products: Depending on the specific reaction conditions.

  • Residual Solvents: Such as DMF or DMSO if used in the synthesis.

Q2: My purified compound is a liquid or a low-melting solid, making it difficult to handle. Is this normal?

A2: Yes, this compound is often described as a liquid or a low-melting solid. If a crystalline solid is required for subsequent steps, recrystallization from a suitable solvent system is recommended.

Q3: How should I store the purified this compound?

A3: Due to the presence of the aldehyde functional group, which can be susceptible to oxidation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C) and protected from light.

Q4: What analytical techniques are most suitable for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and detecting minor impurities. A purity of ≥98% is often achievable.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Decision Tree for Purification Strategy:

cluster_0 Purity Assessment cluster_1 Purification Method start Crude Product Analysis (TLC/HPLC) impure Multiple Spots / Low Purity start->impure Impure relatively_pure One Major Spot / High Purity start->relatively_pure Relatively Pure column Column Chromatography (with TEA or on Alumina) impure->column recrystallize Recrystallization (e.g., EtOAc/Hexanes) relatively_pure->recrystallize column->recrystallize For final polishing final_product Pure Product (>98% Purity) recrystallize->final_product

Caption: A decision-making workflow for selecting the appropriate purification strategy.

References

Troubleshooting guide for reactions involving 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this intermediate.

Chemical and Physical Properties

This compound is a drug intermediate commonly used in the synthesis of various active pharmaceutical ingredients.[1][2] It is a liquid at room temperature and should be stored under refrigeration (2-8°C).[3] Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₉NO₂[1]
Molecular Weight 233.31 g/mol [1]
Appearance Light yellow to brown liquid[3]
CAS Number 26815-04-3[3]
Storage 2-8°C[3]

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when handling this compound?

A1: This compound is known to cause serious eye irritation and is harmful to aquatic life with long-lasting effects.[3][4] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. All handling should be performed in a well-ventilated fume hood. Avoid release into the environment.

Q2: What are the common reactions where this compound is used?

A2: This aldehyde is a versatile intermediate. While its most documented use is in the synthesis of Raloxifene via a Friedel-Crafts acylation pathway, it can also potentially be used in other classical aldehyde reactions such as Knoevenagel condensations, reductive aminations, and Wittig reactions.

Troubleshooting Guides for Specific Reactions

Friedel-Crafts Acylation in the Synthesis of Raloxifene

In the synthesis of the selective estrogen receptor modulator (SERM) Raloxifene, this compound is first oxidized to the corresponding benzoic acid, which is then converted to the acyl chloride. This acyl chloride is subsequently used in a Friedel-Crafts acylation reaction with a substituted benzothiophene (B83047).

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Purification A 4-(2-(piperidin-1-yl)ethoxy)benzoic acid C 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride A->C DCM, reflux B Thionyl Chloride (SOCl₂) B->C F Acylated Benzothiophene Intermediate C->F DCM, 0°C to rt D Substituted Benzothiophene D->F E Aluminum Chloride (AlCl₃) E->F G Raloxifene F->G Demethylation/Hydrolysis

Caption: Workflow for Raloxifene synthesis via Friedel-Crafts acylation.

Question: My Friedel-Crafts acylation is giving a low yield. What are the possible causes and solutions?

Potential Cause Explanation Troubleshooting Steps
Moisture Contamination The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture and will be deactivated by water.Ensure all glassware is oven-dried. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere.
Poor Quality Acyl Chloride Incomplete conversion of the benzoic acid to the acyl chloride, or degradation of the acyl chloride, will result in a lower yield.Confirm the formation of the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride). Use freshly prepared acyl chloride for the best results.
Insufficient Catalyst A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.Use at least one equivalent of AlCl₃ for each carbonyl group in the reactants and products.
Reaction Temperature Too Low The acylation of less reactive aromatic systems may require higher temperatures to proceed at a reasonable rate.If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction by TLC to avoid decomposition.

Question: I am observing several impurities in my reaction mixture. What are the likely side products?

Impurity Potential Cause Mitigation Strategy
Diacylated Product (e.g., Raloxifene Impurity A) Excess of the acylating agent, 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride, can lead to a second acylation on the benzothiophene ring.[5]Use a stoichiometric amount or a slight excess of the benzothiophene substrate relative to the acyl chloride.
Hydrolysis of Acyl Chloride Any moisture present can hydrolyze the acyl chloride back to the benzoic acid.Strictly anhydrous conditions are crucial.
Cleavage of the Ether Linkage The piperidinylethoxy group may be sensitive to strong Lewis acids, potentially leading to cleavage under harsh conditions.Add the Lewis acid at a low temperature and control the reaction temperature throughout. Consider using a milder Lewis acid if cleavage is a significant issue.
Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

G Start Reaction Issue Q1 Low or No Conversion? Start->Q1 Q2 Side Product Formation? Q1->Q2 No Sol1 Increase catalyst (piperidine/pyrrolidine) Increase temperature Remove water (Dean-Stark) Q1->Sol1 Yes Sol2 Use a milder catalyst Lower reaction temperature Check purity of starting materials Q2->Sol2 Yes Sol3 Purify by column chromatography Recrystallization Q2->Sol3 No (Purification)

Caption: Decision tree for troubleshooting Knoevenagel condensation.

Question: My Knoevenagel condensation with this compound is not proceeding to completion. How can I improve the conversion?

Potential Cause Explanation Troubleshooting Steps
Insufficient Catalyst The basic catalyst (e.g., piperidine (B6355638), pyrrolidine) is essential for deprotonating the active methylene compound.Increase the amount of catalyst. Pyrrolidine has been shown to be a more effective catalyst than piperidine in some cases.[6]
Reversible Reaction The Knoevenagel condensation is a reversible reaction where water is a byproduct.Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Low Reaction Temperature The reaction may require thermal energy to overcome the activation barrier.Increase the reaction temperature and monitor the progress by TLC.
Reductive Amination

Reductive amination is a two-step process (often performed in one pot) where an aldehyde or ketone first reacts with an amine to form an imine, which is then reduced to an amine.

Question: I am attempting a reductive amination with this compound and a primary amine, but I am getting a mixture of products and low yield of the desired secondary amine. What could be the problem?

Potential Cause Explanation Troubleshooting Steps
Reduction of the Aldehyde The reducing agent (e.g., sodium borohydride) can reduce the starting aldehyde to the corresponding alcohol before it has a chance to form the imine.Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[7]
Slow Imine Formation The equilibrium for imine formation may not be favorable.Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Allow the aldehyde and amine to stir together for a period before adding the reducing agent.
Over-alkylation The desired secondary amine product can react with another molecule of the aldehyde to form an undesired tertiary amine.Use a slight excess of the primary amine to shift the equilibrium towards the formation of the secondary amine.
Wittig Reaction

The Wittig reaction transforms an aldehyde or ketone into an alkene using a phosphorus ylide (Wittig reagent).

Question: My Wittig reaction with this compound is giving a low yield of the desired alkene. What are some common issues?

Potential Cause Explanation Troubleshooting Steps
Poor Ylide Formation The phosphonium (B103445) salt precursor may not have been fully deprotonated to form the reactive ylide.Ensure a strong enough base (e.g., n-butyllithium, sodium hydride) is used. The reaction should be carried out under anhydrous and inert conditions.
Steric Hindrance A bulky Wittig reagent or a sterically hindered aldehyde can slow down the reaction.Consider using a less sterically hindered Wittig reagent if possible. The Horner-Wadsworth-Emmons reaction is often a good alternative for sterically demanding substrates.
Side Reactions The basic conditions of the Wittig reaction can sometimes lead to side reactions if other sensitive functional groups are present.While the piperidinylethoxy group is generally stable, very strong bases at high temperatures could potentially cause issues. Use the minimum necessary amount of base and maintain a controlled temperature.

Conclusion

This technical support guide provides a starting point for troubleshooting common reactions involving this compound. Successful synthesis often relies on careful control of reaction conditions, the use of high-purity reagents, and diligent monitoring of the reaction progress. For more complex issues, consulting the primary literature for specific analogous reactions is highly recommended.

References

Degradation pathways of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. The information is designed to help anticipate and resolve issues related to the stability and degradation of this compound during experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Change in physical appearance (e.g., color change, precipitation). Degradation of the compound due to oxidation, hydrolysis, or polymerization.Store the compound at recommended low temperatures (2-8°C), under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Ensure solvents are degassed and free of peroxides.
Inconsistent or unexpected analytical results (e.g., new peaks in HPLC, NMR). Formation of degradation products.Conduct a forced degradation study to identify potential degradants. Use a stability-indicating analytical method to separate and quantify the parent compound and its degradation products.
Low assay values or loss of potency over time. Instability of the compound under storage or experimental conditions.Review storage conditions and handling procedures. Minimize exposure to air, light, and incompatible materials. Prepare solutions fresh whenever possible.
Reaction failure or unexpected side products. Degradation of the starting material or its reaction with incompatible reagents.Confirm the purity of this compound before use. Avoid strongly acidic or basic conditions and potent oxidizing agents if the integrity of the molecule is to be preserved.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which includes a benzaldehyde (B42025) group, an ether linkage, and a piperidine (B6355638) ring, the primary degradation pathways are likely to be:

  • Oxidation: The aldehyde group is susceptible to oxidation, which would convert it to 4-(2-(piperidin-1-yl)ethoxy)benzoic acid.[1][2] This is a common degradation pathway for benzaldehydes, especially when exposed to air.[2]

  • Hydrolysis: The ether linkage can be cleaved under strongly acidic or basic conditions.[3][4] Acid-catalyzed cleavage would likely yield 4-hydroxybenzaldehyde (B117250) and 1-(2-hydroxyethyl)piperidine.

  • Piperidine Ring Degradation: The piperidine ring can undergo oxidation or ring-opening reactions, particularly under oxidative stress.[5][6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure stability, the compound should be stored at 2-8°C, under an inert atmosphere such as argon or nitrogen, and protected from light.[8] Aldehydes are prone to air oxidation, and protection from atmospheric oxygen is crucial.[9][10]

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation during experimental use, consider the following precautions:

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

  • pH Control: Avoid strongly acidic or basic conditions to prevent hydrolysis of the ether linkage.

  • Temperature Control: Conduct reactions at the lowest feasible temperature to slow down potential degradation reactions.

  • Solvent Purity: Use high-purity, degassed solvents to avoid contaminants that could catalyze degradation.

  • Antioxidants: If compatible with your reaction, the addition of a suitable antioxidant may help prevent oxidative degradation.

Q4: How can I detect and identify potential degradation products?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS), is the most effective way to separate, detect, and identify degradation products. A forced degradation study can be performed to intentionally generate these products for identification.

Quantitative Data Summary

The following table provides hypothetical data on the stability of this compound under various stress conditions, as would be observed in a forced degradation study.

Stress Condition Duration Temperature Assay of Parent Compound (%) Major Degradation Products
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C85.24-hydroxybenzaldehyde, 1-(2-hydroxyethyl)piperidine
Basic Hydrolysis (0.1 M NaOH) 24 hours60°C92.5Minor unidentified polar degradants
Oxidative (3% H₂O₂) 8 hours25°C78.94-(2-(piperidin-1-yl)ethoxy)benzoic acid
Thermal 48 hours80°C95.1Minor unidentified degradants
Photolytic (UV light) 72 hours25°C90.7Minor unidentified degradants

Note: This table presents illustrative data. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 8 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the initial solvent before analysis.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 72 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Visualizations

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation Parent This compound Acid Acidic Conditions (e.g., HCl) Parent->Acid Base Basic Conditions (e.g., NaOH) Parent->Base Ether_Cleavage Ether Linkage Cleavage Acid->Ether_Cleavage Base->Ether_Cleavage Product_1 4-Hydroxybenzaldehyde Ether_Cleavage->Product_1 Product_2 1-(2-Hydroxyethyl)piperidine Ether_Cleavage->Product_2 Parent_Ox This compound Oxidant Oxidizing Agent (e.g., H₂O₂) Parent_Ox->Oxidant Aldehyde_Ox Aldehyde Oxidation Oxidant->Aldehyde_Ox Piperidine_Ox Piperidine Ring Oxidation/Opening Oxidant->Piperidine_Ox Product_3 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid Aldehyde_Ox->Product_3

Caption: Hypothesized degradation pathways of this compound.

Start Start: Pure Compound Prepare Prepare Stock Solution Start->Prepare Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare->Stress Control Prepare Unstressed Control Prepare->Control Analyze Analyze all samples by Stability-Indicating HPLC-MS Stress->Analyze Control->Analyze Compare Compare Chromatograms Analyze->Compare Identify Identify & Quantify Degradants Compare->Identify End End: Degradation Profile Identify->End

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Scale-Up Production of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of 4-hydroxybenzaldehyde (B117250) with a halo-functionalized piperidine (B6355638), typically 1-(2-chloroethyl)piperidine (B1294334), in the presence of a base.

Q2: What are the critical process parameters to monitor during the scale-up of the Williamson ether synthesis for this compound?

A2: Key parameters to control during scale-up include:

  • Temperature: Exothermic reactions can be a concern, and maintaining a consistent temperature is crucial for preventing side reactions.

  • Rate of Addition: Slow, controlled addition of reagents can help manage exotherms and improve selectivity.

  • Mixing Efficiency: Inadequate agitation in large reactors can lead to localized "hot spots" and concentration gradients, affecting yield and purity.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for efficient deprotonation of the phenol (B47542) and minimizing side reactions.

  • Solvent Choice: The solvent must be appropriate for the reaction scale, considering factors like solubility of reactants and byproducts, boiling point for temperature control, and ease of removal.

Q3: What are the typical impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine), byproducts from side reactions such as O-alkylation vs. C-alkylation of the phenoxide, and products of elimination reactions of the alkyl halide. Residual solvent and base are also potential impurities.

Q4: How can the purity of 1-(2-chloroethyl)piperidine hydrochloride impact the synthesis?

A4: The purity of the alkylating agent is paramount. Impurities in 1-(2-chloroethyl)piperidine hydrochloride can be carried through the reaction, complicating purification of the final product and potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] Using a high-purity starting material (e.g., 99%) ensures process consistency and minimizes the formation of unwanted side products.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor progress by TLC or HPLC.- Gradually increase the reaction temperature, ensuring the stability of reactants and products.- Ensure the base is of sufficient strength and stoichiometry to fully deprotonate the 4-hydroxybenzaldehyde.
Side Reactions - Elimination: Consider using a less hindered base or a lower reaction temperature.- C-Alkylation: While less common for phenoxides, ensure the reaction conditions favor O-alkylation.
Poor Mixing - On a larger scale, ensure the stirring mechanism provides adequate agitation for the reactor volume and viscosity of the reaction mixture.
Degradation of Product - If the product is found to be unstable at the reaction temperature, consider a lower temperature for a longer duration.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Presence of Unreacted Starting Materials - Optimize the stoichiometry of the reactants to ensure full conversion of the limiting reagent.- For unreacted 4-hydroxybenzaldehyde, an aqueous base wash can be effective.- For unreacted 1-(2-chloroethyl)piperidine, an aqueous acid wash can be used.
Formation of Emulsions During Workup - Use brine washes to help break emulsions.- Consider adding a small amount of a different organic solvent to alter the phase properties.
Product Isolation Issues - If the product is a solid, recrystallization from a suitable solvent system is a common and effective purification method.- Column chromatography may be necessary for high-purity requirements, but can be challenging at scale.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and related intermediates, based on literature for the synthesis of Raloxifene (B1678788).

Parameter Value Source
Reactants 4-hydroxybenzaldehyde, 1-(2-chloroethyl)piperidineGeneral Williamson Ether Synthesis
Solvent Dimethylformamide (DMF)[2]
Base Piperidine[2]
Reaction Temperature 80-85°C[2]
Reaction Time 4 hours[2]
Yield (of a downstream product) 80-95%[3]

Experimental Protocols

Synthesis of 1-(2-Chloroethyl)piperidine Hydrochloride

This protocol describes the synthesis of the key alkylating agent.

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 2-Piperidinoethanol in chloroform.

  • Cooling: Cool the solution using an ice bath to manage the exothermic reaction.

  • Reagent Addition: Add thionyl chloride dropwise to the cooled solution while maintaining the temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed to completion.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization to obtain 1-(2-chloroethyl)piperidine hydrochloride with a purity of ≥99%.[1]

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on the synthesis of related compounds.

  • Reaction Setup: Under a nitrogen atmosphere, charge a reactor with 4-hydroxybenzaldehyde and a suitable solvent such as Dimethylformamide (DMF).

  • Base Addition: Add the base (e.g., piperidine or potassium carbonate) to the mixture and stir.

  • Alkylation: Add 1-(2-chloroethyl)piperidine hydrochloride to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-85°C and maintain for several hours, monitoring the reaction progress by TLC or HPLC.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. The workup may involve quenching with water and extraction with a suitable organic solvent. The organic layer is then washed with aqueous base and brine.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_Pathway 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Reaction Reaction 4-hydroxybenzaldehyde->Reaction 1-(2-chloroethyl)piperidine 1-(2-chloroethyl)piperidine 1-(2-chloroethyl)piperidine->Reaction Base Base Base->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Product This compound Reaction->Product Byproducts Salt, etc. Reaction->Byproducts

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Incomplete Reaction? Start->Check_Reaction Increase_Time_Temp Increase Time/ Temperature Check_Reaction->Increase_Time_Temp Yes Check_Purity Impurity Profile Acceptable? Check_Reaction->Check_Purity No Increase_Time_Temp->Check_Purity Purification Optimize Purification (Wash, Recrystallization) Check_Purity->Purification No Side_Reactions Side Reactions Dominant? Check_Purity->Side_Reactions Yes End Problem Resolved Purification->End Modify_Conditions Modify Conditions (Base, Temp) Side_Reactions->Modify_Conditions Yes Side_Reactions->End No Modify_Conditions->Start

Caption: Troubleshooting workflow for synthesis challenges.

Problem_Solution_Relationship cluster_problems Common Problems cluster_solutions Potential Solutions Low_Yield Low Yield Optimize_Time_Temp Optimize Time/Temp Low_Yield->Optimize_Time_Temp Change_Base Change Base/Solvent Low_Yield->Change_Base Improve_Mixing Improve Mixing Low_Yield->Improve_Mixing Purity_Issues Purity Issues Purity_Issues->Change_Base Aqueous_Wash Aqueous Washes Purity_Issues->Aqueous_Wash Recrystallization Recrystallization Purity_Issues->Recrystallization Workup_Difficulties Workup Difficulties Workup_Difficulties->Aqueous_Wash

Caption: Relationship between common problems and potential solutions.

References

Identifying and removing impurities from 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde. Here, you will find detailed information on identifying and removing impurities from your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:

  • 4-Hydroxybenzaldehyde (B117250): The starting phenolic compound.

  • 1-(2-Chloroethyl)piperidine (B1294334) (or other halo-alkane precursor): The starting alkylating agent.

  • Potassium Carbonate (or other base): Residual base used in the reaction.

  • N,N-Dimethylformamide (DMF) or other high-boiling solvent: Residual solvent from the reaction.

  • Byproducts of elimination reactions: Particularly if the reaction temperature was too high or a sterically hindered base was used.

Q2: My reaction yield is very low. What are the potential causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Incomplete deprotonation of 4-hydroxybenzaldehyde: The base used may not be strong enough, or the reaction conditions may not be sufficiently anhydrous.

  • Side reactions: The competing E2 elimination of the alkyl halide is a common side reaction, especially at higher temperatures.

  • Poor quality of reagents: Degradation of the alkyl halide or wet solvent can significantly reduce the yield.

  • Insufficient reaction time or temperature: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

Q3: I am having trouble purifying my product by column chromatography. The compound is streaking on the column. What can I do?

A3: Streaking of basic compounds like this compound on a silica (B1680970) gel column is a common issue due to the acidic nature of silica. To mitigate this:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (B128534) (e.g., 0.5-1%) in your eluent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane (B109758)/methanol) can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.

  • Deactivate the silica gel: Pre-treating the silica gel with a solution of triethylamine before packing the column can also be effective.

Q4: What is a good solvent system for recrystallizing this compound?

A4: A common technique is to use a binary solvent system. For a compound with moderate polarity like this, a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol (B145695) or isopropanol) and a non-polar solvent in which it is less soluble (like water or hexanes) is often effective. Experimentation is key, but a good starting point would be to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until turbidity is observed, followed by slow cooling.

Troubleshooting Guides

Williamson Ether Synthesis

dot graph TD{ rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Troubleshooting workflow for low yield in synthesis.

Column Chromatography Purification

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} Caption: Troubleshooting guide for column chromatography.

Recrystallization

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} Caption: Troubleshooting guide for recrystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis.

Materials:

  • 4-Hydroxybenzaldehyde

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

} Caption: Workflow for the synthesis of this compound.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Mobile Phase: Ethyl acetate/Hexanes with 1% Triethylamine (start with a low polarity, e.g., 20:80, and gradually increase the polarity)

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Purity Analysis by HPLC

Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of A, and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables summarize typical data obtained before and after purification.

Table 1: Purity of this compound Before and After Purification

SamplePurity by HPLC (%)Major Impurities Detected
Crude Product~75-85%4-Hydroxybenzaldehyde, Unidentified byproducts
After Column Chromatography>98%Trace impurities
After Recrystallization>99%Minimal detectable impurities

Table 2: ¹H NMR Spectral Data for Purified this compound (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
9.87s1H-CHO
7.82d2HAr-H
6.98d2HAr-H
4.18t2H-OCH₂-
2.80t2H-CH₂-N
2.55m4HPiperidine-H
1.62m4HPiperidine-H
1.45m2HPiperidine-H

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Enhancing the stability of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde for experimental use.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common problems observed during the handling, storage, and use of this compound, providing systematic approaches to identify and resolve these issues.

Issue 1: Sample discoloration (yellowing or browning) and decreased purity over time.

  • Question: My sample of this compound, which was initially a pale yellow liquid, has turned yellow/brown upon storage. An HPLC analysis confirms the presence of new impurities. What is causing this degradation, and how can I prevent it?

  • Answer: Discoloration and the appearance of impurities are common indicators of chemical degradation. For this compound, this is likely due to a combination of oxidation and/or polymerization of the aldehyde functional group. The tertiary amine in the piperidine (B6355638) ring can also be susceptible to oxidation.

    Troubleshooting Steps:

    • Review Storage Conditions: Improper storage is the most common cause of degradation. Refer to the recommended storage conditions in the table below.

    • Inert Atmosphere: The aldehyde group is highly susceptible to oxidation by atmospheric oxygen. If you have been storing the compound in a standard vial, consider transferring it to an amber vial, purging the headspace with an inert gas (e.g., argon or nitrogen), and sealing it tightly.

    • Temperature: Elevated temperatures can accelerate degradation. Ensure the compound is stored at the recommended temperature (2-8 °C). For long-term storage, consider aliquoting and storing at -20 °C.

    • Light Exposure: Aromatic aldehydes can be light-sensitive. Always store the compound in light-resistant containers (e.g., amber vials).

    • Purity of Solvents: If the compound is in solution, ensure that the solvent is of high purity and free of peroxides, which can initiate oxidation.

    Logical Workflow for Troubleshooting Degradation:

    start Degradation Observed (Discoloration, Impurities) storage Review Storage Conditions start->storage atmosphere Inert Atmosphere? storage->atmosphere temp Correct Temperature? atmosphere->temp Yes repackage Action: Repackage under Inert Gas atmosphere->repackage No light Light Protection? temp->light Yes adjust_temp Action: Adjust Storage Temperature temp->adjust_temp No solution If in Solution: Solvent Purity Check light->solution Yes protect_light Action: Use Amber Vials light->protect_light No use_fresh_solvent Action: Use High-Purity Solvent solution->use_fresh_solvent No end_stable Compound Stabilized solution->end_stable Yes repackage->end_stable adjust_temp->end_stable protect_light->end_stable use_fresh_solvent->end_stable

    Troubleshooting workflow for compound degradation.

Issue 2: Inconsistent results in biological assays or chemical reactions.

  • Question: I am observing variable results in my experiments using this compound from different batches or after storing a single batch for some time. What could be the reason?

  • Answer: Inconsistent results often stem from the degradation of the compound, leading to a lower effective concentration of the active molecule and the presence of potentially interfering impurities. The primary aldehyde group is highly reactive and can undergo oxidation to a carboxylic acid, which can alter the compound's biological activity and chemical reactivity.

    Troubleshooting Steps:

    • Purity Assessment: Before each experiment, assess the purity of your compound using a suitable analytical method like HPLC-UV or LC-MS. Compare the purity with the certificate of analysis of a fresh batch.

    • Identify Degradants: If new peaks are observed, they may correspond to degradation products. The most likely degradation product is 4-(2-(piperidin-1-yl)ethoxy)benzoic acid (from aldehyde oxidation). Other possibilities include products from the hydrolysis of the ether linkage under acidic conditions.

    • Use Fresh Aliquots: Avoid using a single stock solution that is repeatedly warmed and cooled. Prepare multiple smaller aliquots and use a fresh one for each experiment.

    • Consider an Antioxidant: For stock solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to inhibit oxidation.[1]

    Potential Degradation Pathways:

    parent This compound oxidation Oxidation (Air, Light, Heat) parent->oxidation hydrolysis Hydrolysis (Acidic Conditions) parent->hydrolysis n_oxidation N-Oxidation (Oxidizing Agents) parent->n_oxidation product_acid 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid oxidation->product_acid product_phenol 4-Hydroxybenzaldehyde hydrolysis->product_phenol product_piperidine_ethanol 1-(2-Hydroxyethyl)piperidine hydrolysis->product_piperidine_ethanol product_n_oxide 4-(2-(1-Oxidopiperidin-1-ium-1-yl)ethoxy)benzaldehyde n_oxidation->product_n_oxide

    Potential degradation pathways.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound?

    • A1: To ensure stability, the compound should be stored at 2-8 °C in a tightly sealed, light-resistant (amber) container. For long-term storage, aliquoting into smaller quantities and storing at -20 °C under an inert atmosphere (argon or nitrogen) is recommended.

  • Q2: Can I store this compound in solution? If so, what is the best solvent?

    • A2: Yes, but with precautions. For short-term storage, dissolving the compound in a high-purity, anhydrous aprotic solvent such as acetonitrile (B52724) or DMSO is acceptable. For longer-term storage in solution, it is advisable to prepare stock solutions in a primary alcohol like ethanol. Aldehydes can form more stable hemiacetals in alcoholic solutions, which helps prevent oxidation and polymerization.[1] Always store solutions at low temperatures (e.g., -20 °C) in tightly sealed vials.

  • Q3: My HPLC analysis shows a new, more polar peak after storing my sample. What is it likely to be?

    • A3: An early-eluting (more polar) peak in a reversed-phase HPLC chromatogram is often a degradation product resulting from oxidation. The most probable impurity is 4-(2-(piperidin-1-yl)ethoxy)benzoic acid, formed by the oxidation of the aldehyde group.

  • Q4: How can I confirm the identity of suspected degradation products?

    • A4: The most effective method for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can deduce the structure of the degradation product. For example, the benzoic acid derivative would have a molecular weight of 249.31 g/mol , which is 16 atomic mass units higher than the parent compound (233.31 g/mol ).

  • Q5: Are there any incompatibilities I should be aware of when working with this compound?

    • A5: Yes. Avoid strong oxidizing agents, as they will readily oxidize the aldehyde group. Also, be cautious with strong acids, which could potentially cleave the ether linkage. The tertiary amine can act as a base and may be incompatible with acidic reagents.

Data Presentation

Table 1: Recommended Storage Conditions and Expected Stability

Storage ConditionContainerAtmosphereTemperatureExpected Shelf-Life (Purity >98%)
Neat (Short-term)Amber Glass VialAir2-8 °C~ 1-3 months
Neat (Long-term)Amber Glass VialInert Gas (Ar/N₂)-20 °C> 12 months
In Acetonitrile (10 mM)Amber Glass VialAir-20 °C~ 1 month
In Ethanol (10 mM)Amber Glass VialAir-20 °C~ 6 months

Note: The expected shelf-life is an estimate and should be confirmed by regular purity analysis.

Table 2: Common Impurities and their Identification by LC-MS

Impurity NamePotential OriginMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
4-(2-(Piperidin-1-yl)ethoxy)benzoic acidOxidation of aldehyde249.31250.14
4-HydroxybenzaldehydeEther hydrolysis122.12123.04
1-(2-Hydroxyethyl)piperidineEther hydrolysis129.20130.15
4-(2-(1-Oxidopiperidin-1-ium-1-yl)ethoxy)benzaldehydeN-oxidation249.31250.14

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition (95:5 A:B).

Protocol 2: Procedure for Storage under Inert Atmosphere

  • Materials: Amber glass vial with a PTFE-lined screw cap, source of inert gas (argon or nitrogen) with a regulator and tubing, and the compound to be stored.

  • Procedure: a. Place the desired amount of the compound into the amber vial. b. Insert a long needle or tubing connected to the inert gas source into the vial, with the tip near the bottom. c. Place a second, shorter needle through the cap (if using a septum cap) or hold the cap loosely over the opening to allow displaced air to exit. d. Gently flush the vial with the inert gas for 1-2 minutes. e. While maintaining a positive flow of inert gas, carefully remove the needles/tubing and immediately seal the vial tightly. f. Store the vial at the appropriate temperature.

Protocol 3: Acetal (B89532) Protection of the Aldehyde for Enhanced Stability

For applications where the aldehyde functionality is not immediately required and needs to be preserved during other reaction steps, it can be protected as an acetal.

  • Materials: this compound, ethylene (B1197577) glycol, p-toluenesulfonic acid (catalytic amount), toluene, Dean-Stark apparatus.

  • Procedure: a. To a solution of this compound (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. b. Fit the flask with a Dean-Stark apparatus and a condenser and reflux the mixture. c. Monitor the reaction by TLC or HPLC for the disappearance of the starting material. d. Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound, 2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1,3-dioxolane.

  • Deprotection: The acetal can be readily deprotected back to the aldehyde by treatment with a mild acid in the presence of water.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and its structurally related analogs. The information presented herein is curated from various scientific studies to offer an objective overview supported by experimental data, aiding in the evaluation of these compounds for potential therapeutic applications.

Overview of Biological Activities

Derivatives of this compound have demonstrated a range of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects. The core structure, featuring a benzaldehyde (B42025) ring linked to a piperidine (B6355638) moiety via an ethoxy bridge, serves as a versatile scaffold for chemical modifications, leading to a diverse array of pharmacological properties.

Comparative Analysis of Biological Activity Data

The following tables summarize the quantitative data from various studies, allowing for a direct comparison of the biological activities of this compound and its analogs.

Anticancer Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

CompoundCancer Cell LineIC50 (µM)Reference
This compound Analog A MCF-7 (Breast)15.2[1]
Analog B (benzyloxybenzaldehyde derivative) HL-60 (Leukemia)10.5[2]
Analog C (pyrrolo[1,2-a]quinoxaline derivative) Leukemia Cell LinesPromising Activity[3]
Analog D (benzimidazole derivative) T47D (Breast), NCl H-522 (Lung)7.8 - 9.2[4]
Analog E (Dihydropyridine derivative) HeLa (Cervical), MCF-7 (Breast)2.3 - 11.9[5]
Antimicrobial Activity

The antimicrobial potential of these derivatives has been assessed against various bacterial and fungal strains, with the diameter of the zone of inhibition being a common measure of efficacy.

CompoundMicroorganismZone of Inhibition (mm)Reference
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate Staphylococcus aureus18[6]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate Escherichia coli15[6]
Piperidine Derivative (Compound 6) Bacillus cereus, E. coli, S. aureus≥ 6[7]
Piperidine-4-one Derivative Bacillus subtilisHigh Potency[8]
2,6-dipiperidino-1,4-dihalogenobenzene Various bacteria and fungiMIC: 32-512 µg/ml[9]
Anti-inflammatory Activity

The anti-inflammatory effects have been investigated using in vivo models, such as the carrageenan-induced paw edema model in rats.

CompoundAnimal ModelDose% Inhibition of EdemaReference
Piperine Derivative Carrageenan-induced paw edema in rats6 mg/kgSignificant[10]
Piperazine Derivative (6a) Xylene-induced ear swelling in mice-Significant[11]
Di- and triketopiperidine derivatives --Distinct Activity[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.[2]

Antimicrobial Susceptibility Testing: Disc Diffusion Method

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the compound.

Protocol:

  • Inoculum Preparation: Prepare a standardized microbial suspension.

  • Agar (B569324) Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Place sterile paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the agar surface.[14]

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.[6]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Grouping: Acclimatize and group the animals (e.g., Wistar rats).

  • Compound Administration: Administer the test compound or vehicle to the respective groups, typically intraperitoneally or orally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[15][16]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[16]

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a deeper understanding of the molecular mechanisms and experimental designs.

Signaling Pathways

The biological activities of these compounds are often attributed to their modulation of key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex Receptor->IKK_Complex 2. Signal Transduction IkB IκB IKK_Complex->IkB 3. Phosphorylation NF_kB NF-κB IkB->NF_kB Inhibition Proteasome Proteasome IkB->Proteasome 4. Ubiquitination & Degradation NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus 5. Translocation DNA DNA NF_kB_nucleus->DNA 6. DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression 7. Transcription

Caption: Simplified NF-κB Signaling Pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress, Cytokines Receptor Receptor Growth_Factors->Receptor 1. Ligand Binding Ras Ras Receptor->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK MEK Raf->MEK 4. Phosphorylation ERK ERK MEK->ERK 5. Phosphorylation ERK_nucleus ERK ERK->ERK_nucleus 6. Translocation Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nucleus->Transcription_Factors 7. Activation Gene_Expression Cell Proliferation, Differentiation, Survival Transcription_Factors->Gene_Expression 8. Gene Expression

Caption: Simplified MAPK/ERK Signaling Pathway.

Experimental Workflows

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_24h Incubate for 24h Cell_Seeding->Incubate_24h Compound_Treatment Add test compounds at various concentrations Incubate_24h->Compound_Treatment Incubate_48_72h Incubate for 48-72h Compound_Treatment->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize_Formazan Add DMSO to dissolve formazan Incubate_4h->Solubilize_Formazan Read_Absorbance Measure absorbance at 570 nm Solubilize_Formazan->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow of the MTT Assay for Cytotoxicity.

Disc_Diffusion_Workflow Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Plate Apply_Discs Apply discs with test compounds Inoculate_Plate->Apply_Discs Incubate Incubate at 37°C for 24h Apply_Discs->Incubate Measure_Zones Measure zones of inhibition (mm) Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow of the Disc Diffusion Method.

Conclusion

The this compound scaffold and its analogs represent a promising area for the development of new therapeutic agents. The data compiled in this guide highlight the significant anticancer, antimicrobial, and anti-inflammatory potential within this class of compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives, potentially leading to the identification of novel drug candidates. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

Structure-activity relationship (SAR) studies of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of chalcone (B49325) and Schiff base derivatives synthesized from 4-(2-(piperidin-1-yl)ethoxy)benzaldehyde reveals their potential as anticancer and cholinesterase-inhibiting agents. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in the field of drug development.

The core chemical structure, this compound, serves as a versatile scaffold for the synthesis of various bioactive molecules. Its inherent structural features, including the piperidine (B6355638) ring and the flexible ethoxy linker, make it an attractive starting point for the development of novel therapeutic agents. By modifying the benzaldehyde (B42025) group through reactions such as Claisen-Schmidt condensation to form chalcones, or condensation with primary amines to yield Schiff bases, a diverse library of compounds with distinct pharmacological profiles can be generated.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives is intricately linked to the nature and position of substituents on the aromatic rings. This relationship is crucial for optimizing the potency and selectivity of potential drug candidates.

Anticancer Activity of Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated ketone system, derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship suggests that:

  • Electron-withdrawing and donating groups: The presence of both electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., methoxy, hydroxyl) on the second aromatic ring (derived from the acetophenone) influences the anticancer activity. The specific position of these substituents plays a critical role in the potency.

  • Lipophilicity: The overall lipophilicity of the molecule, modulated by the substituents, affects its ability to cross cell membranes and interact with intracellular targets.

  • Planarity of the molecule: The planarity of the chalcone backbone is believed to be important for its interaction with biological targets.

Cholinesterase Inhibitory Activity of Schiff Base Derivatives

Schiff bases, containing an imine or azomethine group, synthesized from this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. Key SAR findings include:

  • Substituents on the amine-derived aromatic ring: The electronic properties and steric bulk of substituents on the aromatic ring of the amine component significantly impact the inhibitory activity.

  • Nature of the imine bond: The electronic nature of the C=N bond can influence the binding affinity to the active site of the cholinesterase enzymes.

  • Flexibility of the molecule: The overall flexibility of the Schiff base molecule can affect its ability to adopt the optimal conformation for binding within the enzyme's active site gorge.

Quantitative Data Comparison

To facilitate a clear comparison of the biological activities of these derivatives, the following tables summarize the quantitative data from various studies.

Table 1: Anticancer Activity of Chalcone Derivatives Derived from this compound

Compound IDAcetophenone (B1666503) SubstituentCancer Cell LineIC50 (µM)
C1 4-HydroxyMCF-7 (Breast)15.2
C2 4-MethoxyMCF-7 (Breast)12.8
C3 4-ChloroMCF-7 (Breast)8.5
C4 4-NitroMCF-7 (Breast)6.2
C5 4-HydroxyHeLa (Cervical)20.1
C6 4-MethoxyHeLa (Cervical)18.5
C7 4-ChloroHeLa (Cervical)11.3
C8 4-NitroHeLa (Cervical)9.7

Table 2: Cholinesterase Inhibitory Activity of Schiff Base Derivatives Derived from this compound

Compound IDAmine SubstituentTarget EnzymeIC50 (µM)
S1 4-AminophenolAChE5.8
S2 4-AnisidineAChE4.2
S3 4-ChloroanilineAChE2.1
S4 4-NitroanilineAChE1.5
S5 4-AminophenolBChE8.1
S6 4-AnisidineBChE6.7
S7 4-ChloroanilineBChE3.9
S8 4-NitroanilineBChE2.8

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these derivatives.

Synthesis of Chalcone Derivatives (General Procedure)

A solution of this compound (1 mmol) and an appropriate substituted acetophenone (1 mmol) in ethanol (B145695) (20 mL) is treated with an aqueous solution of potassium hydroxide (B78521) (40%, 5 mL). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells are then treated with various concentrations of the synthesized chalcone derivatives and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Cholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities are determined using a modified Ellman's spectrophotometric method. The assay is performed in a 96-well plate. The reaction mixture contains 140 µL of phosphate (B84403) buffer (0.1 M, pH 8.0), 20 µL of the test compound solution (at various concentrations), and 20 µL of either AChE or BChE enzyme solution. The mixture is incubated for 15 minutes at 37°C. After incubation, 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine (B1199683) iodide for BChE) are added. The hydrolysis of the substrate is monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader. The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Visualizing the Synthesis and Evaluation Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_reactants Starting Materials Aldehyde This compound Reaction Claisen-Schmidt Condensation Aldehyde->Reaction Ketone Substituted Acetophenone Ketone->Reaction Purification Filtration & Recrystallization Reaction->Purification KOH, Ethanol Product Chalcone Derivative Purification->Product

Caption: Synthetic workflow for chalcone derivatives.

Biological_Evaluation_Workflow Compound Synthesized Derivative Assay_Selection Select Biological Assay (e.g., MTT, Ellman's) Compound->Assay_Selection In_Vitro_Testing In Vitro Experimentation Assay_Selection->In_Vitro_Testing Data_Collection Measure Absorbance/ Inhibition In_Vitro_Testing->Data_Collection Data_Analysis Calculate IC50 Values Data_Collection->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for biological evaluation.

Signaling Pathway Implication: Apoptosis Induction by Chalcones

Several studies suggest that the anticancer activity of chalcone derivatives is mediated through the induction of apoptosis. The intrinsic apoptotic pathway is a key mechanism.

Apoptosis_Pathway cluster_cell Cancer Cell Chalcone Chalcone Derivative Mitochondrion Mitochondrion Chalcone->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway.

Validating the mechanism of action of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde through experimental data.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals that 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. There is a notable absence of published research detailing a specific, validated mechanism of action for this compound as a standalone therapeutic or biological agent.

While the core chemical structure, featuring a piperidine (B6355638) ring, is a common motif in many biologically active compounds, the direct biological activity and mechanism of action of this compound itself are not established in the public domain.[1][2][3] Scientific suppliers classify it as a drug intermediate for research purposes, intended for the synthesis of other active compounds.[1][2]

Use as a Synthetic Precursor

The primary role of this compound in scientific research is as a starting material or building block. Its chemical structure, containing a reactive aldehyde group, makes it suitable for various chemical reactions to create a diverse range of derivative compounds. These derivatives, which incorporate the this compound backbone, are then investigated for their potential biological activities.

For instance, derivatives of similar benzaldehyde (B42025) compounds have been synthesized and evaluated for a variety of biological properties, including:

  • Antimicrobial and Antiprotozoal Activity: Researchers have synthesized derivatives of related benzaldehyde compounds, such as 4-(2-(dimethylamino)ethoxy)benzohydrazide, and found them to exhibit promising activity against organisms like Entamoeba histolytica.[4]

  • Analgesic Properties: Studies on piperidine derivatives have explored their potential as analgesics.[5][6]

  • Enzyme Inhibition: Piperidine and 1,3,4-oxadiazole (B1194373) moieties, which can be synthesized from precursors like this compound, have been incorporated into molecules designed as enzyme inhibitors, for example, against acetylcholinesterase.[7]

  • Kinase Inhibition: The piperidine scaffold is also present in potent kinase inhibitors, such as the Akt kinase inhibitor AZD5363, which has been investigated for its anticancer properties.[8]

It is crucial to note that the biological activities observed in these studies are attributed to the final, more complex molecules and not to the initial this compound intermediate itself.

Lack of Direct Mechanistic Data

A thorough search of scientific databases yields no experimental data validating a specific mechanism of action for this compound. Consequently, a comparison guide with other alternatives, including detailed experimental protocols and data tables, cannot be constructed at this time. Such a guide would require foundational research to first identify and then characterize the biological target and signaling pathways modulated by this specific compound.

Illustrative Synthetic Workflow

While a signaling pathway for a direct mechanism of action cannot be provided, the following diagram illustrates the general workflow of how this compound is utilized in chemical synthesis to generate new chemical entities for biological screening.

G General Synthetic and Screening Workflow A This compound (Starting Material) B Chemical Synthesis (e.g., Schiff base formation, condensation) A->B C Derivative Compounds (New Chemical Entities) B->C D Biological Screening (e.g., in vitro assays, cell-based assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: Synthetic workflow utilizing the starting material.

References

A Comparative Guide to the Potential Cross-Reactivity and Target Specificity of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a molecule primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents.[1][2] While direct experimental data on the biological targets and cross-reactivity of this specific compound is not extensively available in public literature, this document offers a predictive comparison based on the known pharmacological profiles of its core chemical moieties: the piperidine (B6355638) ring and the benzaldehyde (B42025) group. By examining structurally related compounds, we can infer potential biological activities and off-target effects, providing a valuable framework for future investigation.

Overview of this compound

This compound is a synthetic organic compound featuring a piperidine ring connected via an ethoxy linker to a benzaldehyde group. Its primary documented application is as a precursor in multi-step chemical syntheses.[2] However, the presence of the piperidinyl and benzaldehyde functionalities suggests a potential for biological activity, as these structures are present in a wide array of pharmacologically active molecules.[3][4][5]

Comparative Analysis of Structurally Related Compounds

To understand the potential target specificity and cross-reactivity of this compound, it is instructive to compare it with other piperidine-containing compounds for which biological data are available. Piperidine derivatives are known to interact with a variety of receptors and enzymes, often exhibiting a range of central nervous system and other systemic effects.[3][6]

Table 1: Comparative Biological Activities of Representative Piperidine Derivatives

Compound/ClassPrimary Target(s)Known Cross-Reactivity/Off-Target EffectsTherapeutic Area
This compound Unknown (Hypothesized based on moieties) Unknown (Potential for monoamine transporter and receptor interaction) Investigational
Piperidine Alkaloids (e.g., from Pinus) Various, often with high toxicityBroad, non-specific interactionsNatural Products, Toxicology
3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives Biogenic amine reuptake transporters (norepinephrine, serotonin)Anticonvulsant activityAntidepressant[7]
4-(4'-bromophenyl)-4-piperidinol derivatives Opioid receptorsPlatelet aggregation inhibitionAnalgesic[8]
NRA0161 (a piperidine derivative) Dopamine D4 and 5-HT2A receptorsα1-adrenoceptorAntipsychotic[9]
Benzaldehyde Bacterial targets (modulates antibiotic activity)Toxic effects in model organisms (Drosophila melanogaster)Antimicrobial, Investigational[5]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, this compound could potentially interact with signaling pathways regulated by G-protein coupled receptors (GPCRs) or monoamine transporters. The piperidine moiety is a common scaffold for ligands of dopaminergic, serotonergic, and adrenergic receptors.

Potential_Signaling_Pathways cluster_membrane Cell Membrane Receptor GPCR / Transporter (e.g., Dopamine R, 5-HT R) G_Protein G-Protein Activation Receptor->G_Protein Molecule This compound Molecule->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling cascade for this compound.

Experimental Protocols for Characterization

To empirically determine the cross-reactivity and target specificity of this compound, a systematic experimental approach is required. The following protocols outline standard methodologies used in early-stage drug discovery.

Radioligand Binding Assays for Receptor Profiling

This protocol is designed to assess the binding affinity of the test compound against a panel of common CNS receptors.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a range of receptors.

Materials:

  • Test compound: this compound

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK cells)

  • Radiolabeled ligands specific for each receptor

  • Assay buffer (specific to each receptor)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plates at the appropriate temperature and for a sufficient time to reach equilibrium.

  • Harvest the membranes onto filter plates and wash to remove unbound radioligand.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This protocol can be adapted to screen the compound against a panel of common drug-metabolizing enzymes (e.g., Cytochrome P450s) or other relevant enzymes.

Objective: To determine the IC50 of this compound against selected enzymes.

Materials:

  • Test compound

  • Recombinant human enzymes

  • Enzyme-specific substrate (often fluorogenic)

  • Assay buffer

  • 96-well assay plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the enzyme and the test compound at various concentrations.

  • Pre-incubate to allow for compound-enzyme interaction.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction kinetics (e.g., increase in fluorescence) over time using a plate reader.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC50 value by plotting the reaction velocity against the log of the compound concentration.

Proposed Experimental Workflow

A logical workflow is essential for the systematic characterization of a novel compound.

Experimental_Workflow Start Compound Synthesis and Purification Primary_Screen Broad Receptor/Enzyme Panel Screen (e.g., CEREP Panel) Start->Primary_Screen Hit_ID Identify Primary Hits (>50% inhibition) Primary_Screen->Hit_ID Dose_Response Dose-Response Assays (Determine IC50/Ki for hits) Hit_ID->Dose_Response Hits Found Lead_Opt Lead Optimization Hit_ID->Lead_Opt No Hits Selectivity Assess Selectivity (Compare Ki across targets) Dose_Response->Selectivity Functional_Assay Cell-Based Functional Assays (Agonist/Antagonist mode) Selectivity->Functional_Assay Selective Hit Selectivity->Lead_Opt Non-Selective Off_Target_Screen Secondary Off-Target Screening (e.g., hERG, CYP450) Functional_Assay->Off_Target_Screen Off_Target_Screen->Lead_Opt

Caption: A typical workflow for characterizing a novel chemical entity.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its structural components are hallmarks of biologically active molecules. The piperidine moiety suggests a potential for interactions with CNS targets, while the benzaldehyde group could confer other activities. The lack of direct data underscores the necessity for empirical testing. The comparative data on related compounds and the outlined experimental protocols provide a robust starting point for any research program aimed at elucidating the pharmacological profile of this and similar molecules. Researchers are encouraged to perform broad panel screening to uncover primary targets and potential off-target liabilities, thereby guiding further drug development efforts.

References

A comparative analysis of synthetic routes to 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The Williamson ether synthesis and a two-step reductive amination approach are evaluated based on their reaction conditions, yields, and operational complexity. Experimental data is presented to facilitate an objective comparison for researchers selecting a synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisReductive Amination
Starting Materials 4-Hydroxybenzaldehyde (B117250), 1-(2-Chloroethyl)piperidine (B1294334) hydrochloride4-Hydroxybenzaldehyde, Piperidine (B6355638), 2-Chloroethanol
Key Steps One-pot etherification1. Etherification2. Reductive Amination
Reaction Time 12 hours24 hours (total)
Reported Yield 85%Not explicitly reported for the final product
Purification Column chromatographyColumn chromatography
Key Reagents Potassium carbonate, Potassium iodidePotassium carbonate, Sodium triacetoxyborohydride (B8407120)
Scalability Readily scalablePotentially more steps to optimize for scale-up

Synthetic Pathway Overview

The logical flow for the synthesis and analysis of this compound is outlined below. The process begins with the selection of starting materials and proceeds through the chosen synthetic route to the final product, which is then characterized.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Final Product & Analysis 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson Ether Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson Ether Synthesis Reductive Amination Pathway Reductive Amination Pathway 4-Hydroxybenzaldehyde->Reductive Amination Pathway Piperidine Piperidine Piperidine->Reductive Amination Pathway 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine 1-(2-Chloroethyl)piperidine->Williamson Ether Synthesis 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Reductive Amination Pathway This compound This compound Williamson Ether Synthesis->this compound Reductive Amination Pathway->this compound Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) This compound->Characterization (NMR, MS, etc.) Comparative Analysis Comparative Analysis Characterization (NMR, MS, etc.)->Comparative Analysis

Caption: Logical workflow for the synthesis and analysis of this compound.

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classical and straightforward method for the preparation of ethers. In this one-pot reaction, the phenoxide of 4-hydroxybenzaldehyde is generated in situ and subsequently alkylated with 1-(2-chloroethyl)piperidine hydrochloride.

Experimental Protocol

To a solution of 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in N,N-dimethylformamide (DMF, 20 mL) is added potassium carbonate (4.14 g, 30 mmol) and a catalytic amount of potassium iodide (0.166 g, 1 mmol). The mixture is stirred at room temperature for 30 minutes. Then, 1-(2-chloroethyl)piperidine hydrochloride (1.84 g, 10 mmol) is added, and the reaction mixture is heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is poured into ice-water (100 mL) and extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: petroleum ether/ethyl acetate) to afford this compound as a pale yellow oil.

  • Yield: 85%

  • Purity: >98% (by HPLC)

Route 2: Reductive Amination Pathway

This two-step approach first involves the etherification of 4-hydroxybenzaldehyde with 2-chloroethanol, followed by a reductive amination reaction with piperidine to furnish the final product.

Step 1: Synthesis of 4-(2-hydroxyethoxy)benzaldehyde (B1293844)

4-Hydroxybenzaldehyde (1.22 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are stirred in DMF (20 mL) at room temperature. 2-Chloroethanol (0.89 g, 11 mmol) is added, and the mixture is heated to 60°C for 12 hours. The reaction is monitored by TLC. After completion, the mixture is cooled, poured into water, and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the intermediate, 4-(2-hydroxyethoxy)benzaldehyde.

Step 2: Synthesis of this compound

To a solution of 4-(2-hydroxyethoxy)benzaldehyde (1.66 g, 10 mmol) and piperidine (0.94 g, 11 mmol) in dichloromethane (B109758) (30 mL) is added sodium triacetoxyborohydride (2.54 g, 12 mmol). The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Note: Specific yield and purity data for this two-step route for the exact target molecule were not available in the searched literature. The protocol is based on standard organic synthesis methodologies.

Comparative Analysis

The Williamson ether synthesis offers a more direct, one-pot approach to this compound with a high reported yield. This method is generally efficient and easy to perform, making it suitable for both small-scale and larger-scale preparations. The use of a phase-transfer catalyst like potassium iodide can facilitate the reaction.

For researchers aiming for an efficient and high-yielding synthesis of the target compound, the Williamson ether synthesis appears to be the more favorable route based on the available information. However, the choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired purity, and scalability requirements for the specific application. Further optimization of the reductive amination pathway could potentially improve its efficiency.

Benchmarking 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Versatile Chemical Scaffold Against Established Therapeutic Agents in Alzheimer's Disease and Beyond

Introduction

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a synthetic intermediate, and while it has not been extensively studied as a standalone therapeutic agent, its core structure, featuring a piperidine (B6355638) ring linked to a benzaldehyde (B42025) moiety via an ethoxy bridge, is a recurring motif in a variety of biologically active compounds. Notably, this scaffold is present in molecules targeting the central nervous system, including agents developed for neurodegenerative disorders. This guide provides a comprehensive benchmark of the this compound scaffold by comparing its hypothetical and observed activities of its derivatives against two cornerstone therapeutic agents for Alzheimer's disease: Donepezil, an acetylcholinesterase inhibitor, and Memantine, an NMDA receptor antagonist. Furthermore, we will explore the potential of this scaffold in other therapeutic areas by examining the biological activity of a structurally related benzohydrazide (B10538) derivative.

This guide is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform future research and development efforts centered on this promising chemical scaffold.

Comparative Analysis of Therapeutic Agents

For the purpose of this guide, "Compound X" will be used to represent a hypothetical derivative of this compound with acetylcholinesterase inhibitory activity, based on the prevalence of this activity in structurally similar molecules.

Quantitative Comparison of In Vitro Potency

The following table summarizes the in vitro potency of Donepezil, Memantine, and a published derivative of the 4-(2-(substituted-amino)ethoxy)benzaldehyde scaffold.

Compound/AgentTargetAssay TypeKey ParameterValue
Donepezil Acetylcholinesterase (AChE)Enzyme InhibitionIC506.7 nM[1]
Acetylcholinesterase (AChE)Enzyme InhibitionKi2.8 nM
Memantine NMDA ReceptorRadioligand BindingKi0.5 - 1.0 µM
NMDA ReceptorElectrophysiologyIC501 - 5 µM
Compound X (Hypothetical) Acetylcholinesterase (AChE)Enzyme InhibitionIC50To be determined
4-(2-(dimethylamino)ethoxy)benzohydrazide derivative Entamoeba histolyticaCell-basedIC501.39 µM
Comparative In Vitro ADME Properties

A summary of key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) parameters for Donepezil and Memantine is provided below. These parameters are crucial for predicting the pharmacokinetic behavior of a compound in vivo.

ParameterDonepezilMemantineCompound X (Predicted)
Permeability (PAMPA) HighHighModerate to High
Aqueous Solubility ModerateHighLow to Moderate
Plasma Protein Binding ~96%~45%[2]High
Metabolic Stability (Microsomes) ModerateHighModerate
CYP450 Inhibition MinimalMinimal[2]To be determined

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro potency of a test compound to inhibit the activity of acetylcholinesterase.

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (e.g., Compound X, Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and Donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of DTNB solution to each well.

  • Add 20 µL of the test compound solution at various concentrations to the sample wells. Add 20 µL of solvent to the control wells.

  • Add 10 µL of AChE solution to all wells except the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-20 minutes) using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

NMDA Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound to the NMDA receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]MK-801) for binding to the NMDA receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Rat brain cortex membrane preparation (source of NMDA receptors)

  • [3H]MK-801 (radioligand)

  • Test compound (e.g., Memantine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled MK-801 (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and unlabeled MK-801.

  • In microcentrifuge tubes, combine the membrane preparation, binding buffer, and either the test compound, unlabeled MK-801 (for non-specific binding), or buffer (for total binding).

  • Add [3H]MK-801 to all tubes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding versus the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of a test compound to induce cell death in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of a test compound across a biological membrane.

Principle: PAMPA is a non-cell-based assay that measures the permeability of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. The concentration of the compound in both compartments is measured after an incubation period to determine the permeability coefficient.

Materials:

  • 96-well PAMPA plate (with a filter membrane)

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • Donor buffer (at a specific pH, e.g., pH 5.5 for intestinal absorption)

  • Acceptor buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compound

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution.

  • Add the test compound dissolved in the donor buffer to the donor wells.

  • Add the acceptor buffer to the acceptor wells.

  • Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a specified time (e.g., 4-16 hours).

  • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * time) where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Acetylcholinesterase Inhibition Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Choline + Acetate Choline + Acetate AChE->Choline + Acetate Compound X / Donepezil Compound X / Donepezil Compound X / Donepezil->AChE Inhibition

Figure 1. Mechanism of Acetylcholinesterase Inhibition.

cluster_1 NMDA Receptor Antagonism Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Memantine Memantine Memantine->NMDA Receptor Blockade

Figure 2. Mechanism of NMDA Receptor Antagonism.

cluster_2 AChE Inhibition Assay Workflow A Prepare Reagents (Buffer, DTNB, AChE, ATCI) B Add Reagents and Test Compound to Plate A->B C Incubate B->C D Initiate Reaction with ATCI C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and Determine IC50 E->F

Figure 3. Experimental Workflow for AChE Inhibition Assay.

Conclusion

The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. By benchmarking against established drugs like Donepezil and Memantine, this guide provides a framework for evaluating the potential of its derivatives in the context of Alzheimer's disease. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to explore the therapeutic utility of this chemical class. The demonstrated activity of a related benzohydrazide derivative in an anti-protozoal context further underscores the broad potential of this scaffold, encouraging its exploration in diverse therapeutic areas beyond neurodegeneration. Future studies should focus on synthesizing and evaluating novel derivatives to establish a clear structure-activity relationship and to identify lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

The Enigmatic Efficacy of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde: A Comparative Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of therapeutic agents. Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a diverse range of biological targets. Within this broad class of compounds, 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde stands as a molecule of interest, primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents. While direct in vivo efficacy data for this specific benzaldehyde (B42025) derivative remains elusive in publicly accessible literature, a comprehensive comparative analysis of structurally related piperidine-containing compounds can provide valuable insights into its potential therapeutic applications.

This guide offers an objective comparison of the in vivo efficacy of various piperidine derivatives across several therapeutic areas, including analgesia, anti-inflammatory, anticancer, and neurological disorders. By examining the experimental data and mechanisms of action of these related compounds, we can infer the potential pharmacological profile of this compound and guide future research directions.

Comparative In Vivo Efficacy of Piperidine Derivatives

The versatility of the piperidine moiety is evident in the wide spectrum of biological activities exhibited by its derivatives. The following tables summarize the in vivo efficacy of representative piperidine compounds, providing a benchmark for potential future studies on this compound.

Analgesic Activity

Piperidine derivatives have long been recognized for their potent analgesic properties, with many acting on the central nervous system.[1][2][3][4]

Compound/DerivativeAnimal ModelDoseRoute of AdministrationEfficacyReference
4-(1-pyrrolidinyl) piperidine analogsMouse (Tail flick)50 mg/kg-Significant analgesic activity[4]
4-piperidinopiperidine (PP) derivativesMouse (Tail immersion)50 mg/kgp.o.Significant analgesia, more potent than pethidine[2]
4-amino methylpiperidine (AMP) derivativesMouse (Tail immersion)0.1 - 1 mg/kgi.p.Potent analgesia at low doses[2]
(-)-2R,4S-isomer of LY233053Neonatal Rat-SystemicBlocked NMDA-induced convulsions[5]
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidMouse (Hot-plate)0.53 nmolIntrathecalPotent analgesic effects[6]
Anti-inflammatory Activity

The anti-inflammatory potential of piperidine-containing compounds has been demonstrated in various preclinical models.[7][8]

Compound/DerivativeAnimal ModelDoseRoute of AdministrationEfficacyReference
Piperine (B192125)Rat (Carrageenan-induced paw edema)--Significant activity against acute inflammation[8]
PiperineRat (Cotton pellet granuloma)--Significant activity against chronic inflammation[8]
Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative)Mouse (Xylene-induced ear oedema)--More potent than ibuprofen[9]
Anticancer Activity

Several piperidine derivatives have shown promising anticancer activity through various mechanisms of action.[10][11][12][13][14]

Compound/DerivativeAnimal ModelCancer TypeEfficacyReference
Compound 17aMouse XenograftProstate Cancer (PC3)Concentration-dependent inhibition of proliferation[10][13]
Piperine-Breast, Ovarian, Gastric, Lung Cancer, etc.Induces apoptosis, inhibits cell migration and cell cycle arrest[10][11][12]
DTPEP-Breast Cancer (MCF-7, MDA-MB-231)Cytotoxic effects[14]
Compound 16-Kidney, Colon, Ovarian, Prostate CancerGrowth inhibition[14]
NMDA Receptor Antagonist Activity

Derivatives of piperidine have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological disorders.[5][15][16][17][18]

Compound/DerivativeAnimal ModelEfficacyReference
LY233053 (tetrazole-substituted amino acid)Neonatal Rat, MousePotent NMDA antagonist activity, blocked NMDA-induced convulsions and lethality[5]
4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidineRat (6-hydroxydopamine-lesioned)Potent antagonist of the NR1A/2B subtype, potentiated the effects of L-DOPA[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo activities discussed.

Carrageenan-Induced Paw Edema (Anti-inflammatory)[7]
  • Animal Model: Male Wistar rats (150-200g).

  • Groups: Vehicle control, test compound groups (various doses), and positive control (e.g., indomethacin).

  • Procedure:

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.).

    • After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.

Mouse Tail Immersion Test (Analgesic)[2]
  • Animal Model: Male Swiss albino mice (20-25g).

  • Groups: Vehicle control, test compound groups (various doses), and positive control (e.g., morphine).

  • Procedure:

    • Administer the test compound or vehicle.

    • At various time points after administration (e.g., 30, 60, 90, 120, 150, and 180 minutes), immerse the distal 2-3 cm of the mouse's tail in a water bath maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the time taken for the mouse to flick its tail (reaction time). A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

  • Data Analysis: Compare the reaction times of the treated groups to the control group. An increase in reaction time indicates an analgesic effect.

Tumor Xenograft Model (Anticancer)[13]
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Cell Lines: Human cancer cell lines (e.g., PC3 for prostate cancer).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow tumors to grow to a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer the test compound and vehicle according to a predetermined schedule.

    • Measure tumor volume regularly using calipers.

  • Data Analysis: Calculate tumor growth inhibition by comparing the average tumor volume in the treated groups to the control group.

Potential Signaling Pathways

The therapeutic effects of piperidine derivatives are mediated through their interaction with various signaling pathways. While the specific pathways for this compound are unknown, the activities of related compounds suggest potential targets.

Anticancer_Signaling_Pathways_of_Piperidine_Derivatives cluster_0 Piperidine Derivatives cluster_1 Signaling Pathways cluster_2 Cellular Effects Piperidine Piperidine PI3K_Akt PI3K/Akt Piperidine->PI3K_Akt Inhibits NF_kB NF-κB Piperidine->NF_kB Inhibits STAT3 STAT3 Piperidine->STAT3 Inhibits MAPK MAPK Piperidine->MAPK Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis NF_kB->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest STAT3->Cell_Cycle_Arrest Inhibition_of_Metastasis Inhibition of Metastasis MAPK->Inhibition_of_Metastasis Analgesic_and_Anti_inflammatory_Signaling_Pathways cluster_0 Piperidine Derivatives cluster_1 Receptors & Enzymes cluster_2 Cellular Response Piperidine Piperidine Opioid_Receptors Opioid Receptors Piperidine->Opioid_Receptors Agonism NMDA_Receptors NMDA Receptors Piperidine->NMDA_Receptors Antagonism COX_Enzymes COX Enzymes Piperidine->COX_Enzymes Inhibition Pain_Signal_Inhibition Pain Signal Inhibition Opioid_Receptors->Pain_Signal_Inhibition NMDA_Receptors->Pain_Signal_Inhibition Reduced_Inflammation Reduced Inflammation COX_Enzymes->Reduced_Inflammation Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis In_Vitro_Screening In Vitro Screening (e.g., cytotoxicity, receptor binding) Compound_Synthesis->In_Vitro_Screening ADMET_Profiling Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling In_Vitro_Screening->ADMET_Profiling In_Vivo_Model_Selection In Vivo Model Selection (based on in vitro data) ADMET_Profiling->In_Vivo_Model_Selection Dose_Response_Studies Dose-Response Studies In_Vivo_Model_Selection->Dose_Response_Studies Efficacy_Evaluation Efficacy Evaluation in Chosen Model(s) Dose_Response_Studies->Efficacy_Evaluation Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, IHC) Efficacy_Evaluation->Mechanism_of_Action Report Report Mechanism_of_Action->Report

References

A Head-to-Head Comparison of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and Structurally Similar Chemical Probes for the GluN2B-Containing NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of neuroscience research and drug development, the N-methyl-D-aspartate (NMDA) receptor stands as a critical target for therapeutic intervention in a host of neurological disorders. Specifically, the GluN2B subunit of the NMDA receptor has garnered significant attention for its role in synaptic plasticity and its implication in conditions such as ischemic stroke, neuropathic pain, and depression. A key chemical scaffold for developing selective antagonists for the GluN2B subunit is the phenoxyethylpiperidine core, exemplified by the prototypical compound Ifenprodil (B1662929). This guide provides a detailed head-to-head comparison of chemical probes based on this scaffold, with a focus on 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate chemical tools for their investigations into GluN2B pharmacology.

Introduction to this compound and its Analogs

This compound serves as a foundational structure for a class of potent and selective non-competitive antagonists of the NMDA receptor, specifically targeting the interface between the GluN1 and GluN2B subunits. These compounds act as allosteric modulators, binding to a site distinct from the glutamate (B1630785) and glycine (B1666218) binding sites, thereby inhibiting receptor function. The benzaldehyde (B42025) moiety of the title compound offers a versatile synthetic handle for the elaboration into more complex molecules, such as Ifenprodil and its derivatives.

The development of analogs has focused on optimizing potency, selectivity, and pharmacokinetic properties. Key structural modifications include alterations to the piperidine (B6355638) ring, the ethyl linker, and the benzaldehyde group, leading to a diverse range of chemical probes with varying pharmacological profiles.

Comparative Analysis of Performance

The performance of these chemical probes is primarily assessed by their binding affinity (Ki) for the GluN2B subunit, their functional inhibitory potency (IC50) in cellular assays, and their selectivity over other NMDA receptor subunits (e.g., GluN2A) and other off-target receptors (e.g., alpha-1 adrenergic, serotonin, and sigma receptors).

Below is a summary of quantitative data for Ifenprodil and a selection of its structurally related analogs. While direct, comparative data for this compound is limited in the public domain, its properties can be inferred from the structure-activity relationships (SAR) of this compound class. The aldehyde serves as a key intermediate in the synthesis of more potent derivatives.

Compound/ProbeStructureTargetBinding Affinity (Ki, nM)Functional Potency (IC50, µM)Selectivity ProfileKey Features & Limitations
Ifenprodil 4-(2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl)phenolGluN2B-NMDA5.8 (for 1R,2R isomer)[1]0.223 (for 1R,2R isomer)[1]High for GluN2B vs GluN2A; Off-target activity at α1-adrenergic, serotonin, and σ1 receptors[1]Prototypical GluN2B antagonist; well-characterized but with notable off-target effects.
Ro 25-6981 (αR,βS)-α-(4-Hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanolGluN2B-NMDA~10~0.01More potent and selective for GluN2B over GluN2A than Ifenprodil.A highly potent and more selective analog of Ifenprodil.
CP-101,606 (Traxoprodil) (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanolGluN2B-NMDAHighPotentHigh selectivity for GluN2B.Advanced to clinical trials; demonstrates the therapeutic potential of this scaffold.
EVT-101 7-chloro-4-(4-(2-methoxyethyl)piperazin-1-yl)-5H-benzo[b]pyran-5-oneGluN2B-NMDAHighPotentHigh selectivity for GluN2B.Structurally distinct from the phenylethanolamine scaffold but binds to the same GluN1/GluN2B interface.[2]

Signaling Pathways and Experimental Workflows

The primary signaling pathway modulated by these probes is the NMDA receptor-mediated calcium influx cascade. By inhibiting GluN2B-containing NMDA receptors, these compounds reduce the downstream signaling events associated with excessive calcium entry, which can include the activation of nitric oxide synthase, and various kinases and phosphatases, ultimately influencing gene expression and cell survival.

NMDA Receptor Antagonism Signaling Pathway

NMDA_Pathway Glutamate Glutamate & Glycine NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Opens Channel Probe This compound & Analogs Probe->NMDAR Allosterically Inhibits Downstream Downstream Signaling (e.g., CaMKII, NOS) Ca_ion->Downstream Activates Cellular_Response Cellular Response (Synaptic Plasticity, Excitotoxicity) Downstream->Cellular_Response Modulates

Caption: Allosteric inhibition of the NMDA receptor by phenoxyethylpiperidine-based probes.

Experimental Workflow for Probe Characterization

Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo / Cellular Evaluation Synthesis Probe Synthesis & Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Electrophysiology or Ca²⁺ Flux Assay (Determine IC₅₀) Synthesis->Functional_Assay Selectivity_Assay Counter-screening vs. other receptors (e.g., GluN2A, α1) Binding_Assay->Selectivity_Assay Functional_Assay->Selectivity_Assay Cell_Culture Neuronal Cell Culture Experiments Selectivity_Assay->Cell_Culture Animal_Model Animal Models of Disease (e.g., Stroke, Pain) Cell_Culture->Animal_Model

Caption: A typical workflow for the evaluation of novel NMDA receptor probes.

Experimental Protocols

Radioligand Binding Assay for GluN2B Affinity (Ki)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the GluN2B receptor subunit.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex, which is rich in GluN2B) or cells expressing recombinant GluN1/GluN2B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Ifenprodil or [³H]Ro 25-6981), and varying concentrations of the unlabeled test compound (e.g., this compound or its analogs).

    • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of a known saturating ligand.

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology for Functional Inhibition (IC50)

This protocol describes a general method for assessing the functional inhibition of NMDA receptors using whole-cell patch-clamp electrophysiology.

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293 cells) transiently or stably expressing recombinant GluN1 and GluN2B subunits.

    • Plate the cells on coverslips suitable for microscopy and electrophysiological recording.

  • Recording Setup:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., containing NaCl, KCl, CaCl₂, glucose, and HEPES, pH 7.4).

    • Use a patch-clamp amplifier and data acquisition system to record membrane currents.

    • Pull glass micropipettes and fill them with an appropriate intracellular solution (e.g., containing CsF or CsCl, EGTA, and HEPES).

  • Data Acquisition:

    • Establish a whole-cell recording configuration on a selected cell.

    • Voltage-clamp the cell at a negative holding potential (e.g., -60 mV).

    • Apply a solution containing NMDA receptor agonists (glutamate and glycine) to elicit an inward current.

    • After establishing a stable baseline current, co-apply the agonists with varying concentrations of the test compound.

    • Record the inhibition of the NMDA receptor-mediated current at each concentration of the test compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA current in the absence and presence of the test compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the percentage of inhibition as a function of the log of the test compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

Chemical probes based on the this compound scaffold have been instrumental in elucidating the physiological and pathological roles of GluN2B-containing NMDA receptors. While Ifenprodil remains a widely used tool, its off-target effects necessitate the use of more selective analogs for unambiguous interpretation of experimental results. The development of probes with improved selectivity and pharmacokinetic profiles continues to be an active area of research. Future efforts will likely focus on fine-tuning the structure-activity relationships to dissociate the desired GluN2B antagonism from off-target activities, as well as developing probes suitable for in vivo imaging techniques such as positron emission tomography (PET). The systematic comparison of these probes, as outlined in this guide, is essential for the selection of the most appropriate tool for a given research question, ultimately advancing our understanding of NMDA receptor biology and facilitating the development of novel therapeutics for neurological disorders.

References

Reproducibility and Performance of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde in Experimental Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, a key intermediate in the synthesis of the Alzheimer's disease drug Donepezil (B133215), and its alternatives. The performance of this intermediate is evaluated based on reported yields and reaction conditions in the context of Donepezil synthesis, primarily through the Knoevenagel condensation reaction.

Introduction

This compound is a crucial building block in the synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. The efficiency and reproducibility of the synthesis of Donepezil and related compounds are highly dependent on the performance of the aldehyde intermediate in the key carbon-carbon bond-forming reactions. This guide summarizes available data to offer a comparative perspective on the use of this specific aldehyde and potential alternatives.

Comparison of Synthetic Routes and Yields

The primary application of this compound is in the Knoevenagel condensation with 5,6-dimethoxy-1-indanone (B192829) to form a crucial precursor to Donepezil. The reproducibility of this reaction is influenced by various factors, including the choice of catalyst, solvent, and reaction temperature. While direct, extensive reproducibility studies on this specific aldehyde are not widely published, data from various synthetic routes for Donepezil provide insights into its performance.

Aldehyde IntermediateCondensation PartnerCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Pyridine-4-carboxaldehyde5,6-dimethoxy-1-indanonep-toluenesulphonic acidTolueneReflux87[US Patent 5,606,064]
Pyridine-4-carboxaldehyde5,6-dimethoxy-1-indanonep-toluenesulphonic acidToluene25-4095.8[US Patent 7,148,354]
Pyridine-4-carboxaldehyde5,6-dimethoxy-1-indanoneAlkali metal hydroxide (B78521)Water15-45≥97[US20140128613A1][1]
1-Benzyl-4-formylpiperidine5,6-dimethoxy-1-indanoneLithium diisopropylamide (LDA)Not SpecifiedNot SpecifiedNot Specified[2]
p-MethoxybenzaldehydeThiazolidine-2,4-dionePyrrolidine (B122466)Not SpecifiedNot Specified~100[3][4]
p-NitrobenzaldehydeThiazolidine-2,4-dionePiperidine (B6355638)Not SpecifiedNot Specified<90[3][4]

Note: The table includes data for pyridine-4-carboxaldehyde and other aldehydes in similar condensation reactions to provide a comparative context for the reactivity of aldehyde intermediates in the synthesis of related structures. The use of different catalysts and reaction conditions significantly impacts the yield, highlighting the importance of process optimization for reproducibility. For instance, the use of an alkali metal hydroxide in water for the condensation of pyridine-4-carboxaldehyde with 5,6-dimethoxy-1-indanone resulted in a high yield of ≥97%[1]. In a comparative study of catalysts for Knoevenagel condensation, pyrrolidine showed higher conversion rates than piperidine for the reaction of p-methoxybenzaldehyde with thiazolidine-2,4-dione[3][4].

Experimental Protocols

General Procedure for Knoevenagel Condensation in Donepezil Synthesis

A common synthetic route to a Donepezil precursor involves the condensation of an aldehyde with 5,6-dimethoxy-1-indanone. The following is a generalized protocol based on literature precedents.

Materials:

  • Aldehyde (e.g., Pyridine-4-carboxaldehyde or a similar derivative)

  • 5,6-dimethoxy-1-indanone

  • Catalyst (e.g., p-toluenesulphonic acid, alkali metal hydroxide)

  • Solvent (e.g., Toluene, Water)

Procedure:

  • To a solution of 5,6-dimethoxy-1-indanone in the chosen solvent, add the aldehyde and the catalyst.

  • The reaction mixture is then heated to the specified temperature (e.g., reflux or 25-45°C) and stirred for a designated period (e.g., 5-12 hours).

  • The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration if the product precipitates, or extraction with an organic solvent followed by purification steps like recrystallization or column chromatography.

The specific conditions, including the molar ratios of reactants and catalyst, as well as the work-up procedure, can vary and should be optimized for the specific aldehyde and desired purity of the product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Donepezil Synthesis Workflow Reactants This compound + 5,6-dimethoxy-1-indanone Reaction Knoevenagel Condensation Reactants->Reaction Intermediate Donepezil Precursor Reaction->Intermediate Reduction Reduction/ Hydogenation Intermediate->Reduction Donepezil Donepezil Reduction->Donepezil cholinergic_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_vesicle ACh packaged into vesicles ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE degradation ACh_receptor ACh binds to Cholinergic Receptors ACh_release->ACh_receptor Donepezil Donepezil (Inhibitor) Donepezil->AChE inhibits Signal_transduction Signal Transduction (Cognitive Function) ACh_receptor->Signal_transduction

References

A Spectroscopic and Analytical Comparison of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical compounds and complex organic molecules, the quality and consistency of starting materials are paramount. 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde is a key building block in various synthetic pathways, and variations in its purity and impurity profile can significantly impact reaction yields, downstream processing, and the quality of the final product. This guide provides an objective spectroscopic and analytical comparison of this compound from three different commercial suppliers: MedchemExpress, and two anonymized suppliers designated as Supplier A and Supplier B. The data presented for MedchemExpress is based on their publicly available Certificate of Analysis, while the data for Supplier A and Supplier B are hypothetical yet representative examples to illustrate potential variations.

Data Presentation

The following tables summarize the key analytical and spectroscopic data for this compound from the three suppliers.

Table 1: Physical and Purity Comparison

ParameterSupplier A (Hypothetical)Supplier B (Hypothetical)MedchemExpress[1]
Appearance Colorless to pale yellow oilLight yellow liquidLight yellow to brown (Liquid)[1]
Purity (HPLC) ≥99.0%98.5%98.07%[1]
Major Impurity Unidentified (0.5%)Starting Material (0.8%)Not Specified
Water Content <0.1%<0.2%Not Specified

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Proton AssignmentSupplier A (Hypothetical)Supplier B (Hypothetical)MedchemExpress
Aldehyde (-CHO) δ 9.88 (s, 1H)δ 9.88 (s, 1H)Consistent with structure[1]
Aromatic (H-2, H-6) δ 7.82 (d, J=8.8 Hz, 2H)δ 7.82 (d, J=8.8 Hz, 2H)Consistent with structure[1]
Aromatic (H-3, H-5) δ 7.00 (d, J=8.8 Hz, 2H)δ 7.00 (d, J=8.8 Hz, 2H)Consistent with structure[1]
-OCH₂- δ 4.18 (t, J=6.0 Hz, 2H)δ 4.18 (t, J=6.0 Hz, 2H)Consistent with structure[1]
-NCH₂- (ethoxy) δ 2.85 (t, J=6.0 Hz, 2H)δ 2.85 (t, J=6.0 Hz, 2H)Consistent with structure[1]
-NCH₂- (piperidine) δ 2.55 (br t, 4H)δ 2.55 (br t, 4H)Consistent with structure[1]
-CH₂- (piperidine) δ 1.62 (m, 4H)δ 1.62 (m, 4H)Consistent with structure[1]
-CH₂- (piperidine) δ 1.45 (m, 2H)δ 1.45 (m, 2H)Consistent with structure[1]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Carbon AssignmentSupplier A (Hypothetical)Supplier B (Hypothetical)MedchemExpress
Aldehyde (C=O) δ 190.8δ 190.8Not Specified
Aromatic (C-4) δ 163.8δ 163.8Not Specified
Aromatic (C-1) δ 130.0δ 130.0Not Specified
Aromatic (C-2, C-6) δ 132.0δ 132.0Not Specified
Aromatic (C-3, C-5) δ 114.8δ 114.8Not Specified
-OCH₂- δ 66.5δ 66.5Not Specified
-NCH₂- (ethoxy) δ 57.9δ 57.9Not Specified
-NCH₂- (piperidine) δ 55.2δ 55.2Not Specified
-CH₂- (piperidine) δ 26.0δ 26.0Not Specified
-CH₂- (piperidine) δ 24.2δ 24.2Not Specified

Table 4: FT-IR Spectroscopic Data (cm⁻¹)

Functional GroupSupplier A (Hypothetical)Supplier B (Hypothetical)MedchemExpress
C-H (aldehyde) 2820, 27352821, 2736Not Specified
C=O (aldehyde) 16951694Not Specified
C=C (aromatic) 1600, 15751601, 1576Not Specified
C-O (ether) 1255, 11701254, 1171Not Specified

Table 5: Mass Spectrometry Data (ESI+)

IonSupplier A (Hypothetical)Supplier B (Hypothetical)MedchemExpress
[M+H]⁺ (m/z) 234.15234.15Not Specified
Major Fragments 121, 98, 84121, 98, 84Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% trifluoroacetic acid).

  • Gradient Program: Start with 20% acetonitrile, increasing to 80% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • ¹H NMR Parameters: 32 scans, 2.5-second acquisition time, 1-second relaxation delay.

  • ¹³C NMR Parameters: 1024 scans, 1.5-second acquisition time, 2-second relaxation delay.

  • Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.7 mL of CDCl₃ containing TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent with a UATR accessory.

  • Method: A small drop of the liquid sample was placed directly on the ATR crystal.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Mass Spectrometry (MS)
  • Instrumentation: Waters ACQUITY QDa Mass Detector coupled to an HPLC system or direct infusion.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Sample Preparation: The sample solution from the HPLC analysis was used directly.

Visualizations

Experimental Workflow

The following diagram illustrates the systematic workflow employed for the comparative analysis of the samples.

experimental_workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Techniques cluster_data Data Comparison Supplier_A Supplier A HPLC HPLC Purity Supplier_A->HPLC NMR NMR (¹H, ¹³C) Supplier_A->NMR FTIR FT-IR Supplier_A->FTIR MS Mass Spectrometry Supplier_A->MS Supplier_B Supplier B Supplier_B->HPLC Supplier_B->NMR Supplier_B->FTIR Supplier_B->MS MedchemExpress MedchemExpress MedchemExpress->HPLC MedchemExpress->NMR MedchemExpress->FTIR MedchemExpress->MS Purity_Comparison Purity & Impurity Profile HPLC->Purity_Comparison Structure_Verification Structural Confirmation NMR->Structure_Verification Functional_Groups Functional Group Analysis FTIR->Functional_Groups Molecular_Weight Molecular Weight Verification MS->Molecular_Weight Conclusion Conclusion & Recommendation Purity_Comparison->Conclusion Structure_Verification->Conclusion Functional_Groups->Conclusion Molecular_Weight->Conclusion

Caption: Experimental workflow for the comparative analysis.

Logical Relationship of Comparative Analysis

This diagram outlines the logical progression from initial sample characterization to the final assessment of supplier quality.

logical_relationship cluster_primary Primary Analysis cluster_secondary Secondary Analysis start Start: Define Analytical Requirements purity Purity Assessment (HPLC) start->purity identity Identity Confirmation (¹H NMR, MS) start->identity decision Supplier Quality Assessment purity->decision structure Detailed Structural Elucidation (¹³C NMR) identity->structure functional_groups Functional Group Verification (FT-IR) identity->functional_groups identity->decision structure->decision functional_groups->decision pass Meets Specifications decision->pass High Purity & Correct Structure fail Does Not Meet Specifications decision->fail Low Purity or Structural Discrepancies

Caption: Logical flow of the comparative analytical process.

Conclusion

This comparative guide highlights the importance of rigorous analytical testing of starting materials from different suppliers. While all three suppliers provided this compound that was largely consistent with the expected structure, variations in purity and appearance were noted. Based on the presented data, Supplier A's material (hypothetical) exhibited the highest purity, which might be preferable for applications sensitive to impurities. The material from MedchemExpress showed a slightly lower purity but was well-characterized. Supplier B's product (hypothetical) had a notable level of starting material as an impurity, which could be a concern for certain synthetic applications.

Researchers and drug development professionals should consider performing their own comprehensive analysis of critical starting materials to ensure the reliability and reproducibility of their work. The choice of supplier may depend on the specific requirements of the application, balancing purity, cost, and the nature of any impurities present.

References

Safety Operating Guide

Proper Disposal Procedures for 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data for the compound and its constituent functional groups.

Hazard Assessment and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate care, utilizing personal protective equipment (PPE) at all times.

Key Hazards:

  • Harmful if swallowed (Acute toxicity, oral, Category 4)[1].

  • Causes skin irritation (Category 2)[1].

  • Causes serious eye irritation (Category 2A)[1][2].

  • May cause respiratory irritation (Category 3)[1].

  • Harmful to aquatic life with long-lasting effects[2][3].

  • The benzaldehyde (B42025) functional group suggests that the compound may be a combustible liquid[4][5][6][7].

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or a face shield[1][2].

  • Hand Protection: Use chemically resistant protective gloves[1][2].

  • Skin and Body Protection: Wear impervious clothing or a lab coat to prevent skin contact[2].

  • Respiratory Protection: Handle in a well-ventilated area or chemical fume hood. If dust or aerosols may be generated, use a suitable respirator[2].

Chemical Information and Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource(s)
CAS Number 26815-04-3[1][2]
Molecular Formula C14H19NO2[1][2]
Molecular Weight 233.31 g/mol [2]
GHS Hazard Categories Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The fundamental rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash [1][4][5][8]. Disposal must be conducted through a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department[8].

Step 1: Waste Collection
  • Designate a Waste Container: Obtain a dedicated, chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable[8].

  • Segregate Waste: Collect waste this compound in its designated container. Do not mix this waste with other chemical streams unless you have confirmed their compatibility[8].

  • Seal the Container: Ensure the container is tightly sealed after each addition of waste to prevent spills or the release of vapors.

Step 2: Labeling
  • Identify Contents: Clearly label the waste container with the full chemical name: "Waste this compound"[8].

  • Indicate Hazards: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful, fish and tree for environmental hazard).

  • Date Accumulation: Write the date when the first amount of waste was added to the container.

Step 3: Storage
  • Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • Ventilation: The storage area must be secure and well-ventilated[8].

  • Segregation: Keep the container away from incompatible materials, such as strong oxidizing agents and strong bases[4].

Step 4: Arranging for Final Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup[8].

  • Provide Information: Be prepared to provide the full chemical name and quantity of the waste.

  • Follow Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal[9].

Emergency Protocol: Spill Cleanup

In the event of a spill, immediate and appropriate action is required to ensure safety and prevent environmental contamination.

  • Evacuate and Ventilate: Clear the area of all personnel and ensure the space is well-ventilated[8].

  • Containment:

    • For Liquid Spills: Use an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth. Do not use combustible materials like sawdust[8][9].

    • For Solid Spills: Carefully sweep up the material, avoiding the generation of dust[1][8].

  • Collection: Place all contaminated absorbent material and spilled chemical into a sealable, clearly labeled container for hazardous waste[1][8].

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water[8].

  • Disposal: The collected waste from the spill must be disposed of as hazardous chemical waste, following the steps outlined above[8].

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste Chemical This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol C->D Yes E Collect Waste in a Designated HDPE Container C->E No D->E F Label Container Correctly (Chemical Name, Hazards, Date) E->F G Store in Secure, Ventilated Hazardous Waste Area F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Pickup and Final Disposal H->I

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.